(3-((Dipropylamino)methyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-[(dipropylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO2/c1-3-8-15(9-4-2)11-12-6-5-7-13(10-12)14(16)17/h5-7,10,16-17H,3-4,8-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQCNFNLVAJCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(CCC)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-((Dipropylamino)methyl)phenyl)boronic acid: A Versatile Reagent in Modern Synthesis and Drug Discovery
Introduction
In the landscape of modern organic chemistry and drug development, boronic acids have emerged as indispensable tools.[1] First synthesized in 1860, their stability, low toxicity, and versatile reactivity have cemented their role as crucial building blocks and synthetic intermediates.[1] (3-((Dipropylamino)methyl)phenyl)boronic acid is a noteworthy member of this class, distinguished by a unique combination of a reactive boronic acid moiety and a dipropylamino group. This structure allows it to serve as a cornerstone in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, while the tertiary amine group can modulate solubility and reactivity.[2] This guide provides an in-depth analysis of its chemical structure, properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring a phenylboronic acid core substituted at the meta-position with a dipropylaminomethyl group. The boronic acid group, -B(OH)₂, is a mild Lewis acid and the key to its utility in forming new carbon-carbon bonds.[3] The dipropylamino side chain, a bulky tertiary amine, can influence the molecule's steric profile, basicity, and solubility in organic solvents, potentially enhancing its performance in certain reaction conditions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1332503-87-3 | [2][4] |
| Molecular Formula | C₁₃H₂₂BNO₂ | [2] |
| Molecular Weight | 235.13 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [5] |
| Storage | Room temperature; for long-term stability, store under inert atmosphere at 2-8°C. | [2][6] |
Part 2: Synthesis and Characterization
Plausible Synthetic Pathway
The logical starting material would be 1-(bromomethyl)-3-bromobenzene, which can first be reacted with dipropylamine to form 3-bromo-N,N-dipropyl-benzylamine. This intermediate then undergoes a lithium-halogen exchange at low temperature, and the resulting aryllithium species is quenched with an excess of trialkyl borate (e.g., trimethyl borate). A final acidic workup hydrolyzes the boronate ester to yield the target boronic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis (Hypothetical)
-
Amination: To a solution of 1-(bromomethyl)-3-bromobenzene (1.0 eq) in acetonitrile, add dipropylamine (1.2 eq) and potassium carbonate (2.0 eq). Stir the mixture at room temperature for 12-16 hours. Monitor by TLC. Upon completion, filter the solids and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography to yield 3-bromo-N,N-dipropyl-benzylamine.
-
Borylation: Dissolve 3-bromo-N,N-dipropyl-benzylamine (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (Argon or Nitrogen).[7]
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.[7]
-
Add trimethyl borate (3.0 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78°C for 1 hour before gradually warming to room temperature over 2 hours.[7]
-
Workup: Quench the reaction by slowly adding 2 M HCl. Stir for 30 minutes. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.
Characterization
Confirmation of the structure would rely on standard spectroscopic methods. While a specific, published spectrum for this exact molecule is elusive, the expected data can be reliably predicted.
-
¹H NMR: The spectrum should show characteristic signals for the propyl groups (a triplet for the terminal CH₃ and a multiplet for the CH₂ groups), a singlet for the benzylic CH₂ protons, and distinct aromatic protons in the meta-substituted pattern.
-
¹³C NMR: The spectrum would display resonances for the aliphatic carbons of the propyl groups, the benzylic carbon, and the aromatic carbons. The carbon atom attached to the boron (ipso-carbon) is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation.[8]
-
¹¹B NMR: This technique is particularly useful for characterizing boronic acids.[9] The sp²-hybridized boron atom in the trigonal planar boronic acid typically shows a single, broad resonance in the range of 27-30 ppm.[8]
-
HRMS (High-Resolution Mass Spectrometry): This would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Part 3: Core Applications and Mechanistic Insights
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[10][11][12]
The catalytic cycle involves three key steps:[10][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "boronate" species [B(OH)₃R²]⁻.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[15]
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.[16]
-
Reaction: Place the vessel under an inert atmosphere (Argon or Nitrogen) and heat the mixture (typically 60-100°C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[15]
Role in Drug Discovery and Material Science
The ability to efficiently construct C(sp²)–C(sp²) bonds makes this reagent highly valuable for synthesizing complex organic molecules.[2] In drug discovery, it can be used to build libraries of novel compounds with potential therapeutic activity. The dipropylamino group can serve as a handle for further functionalization or to improve the pharmacokinetic properties of a drug candidate. Beyond pharmaceuticals, this building block is also applicable in material science for creating conjugated polymers and organic electronic materials.[2][5]
Part 4: Handling, Storage, and Safety
Stability Considerations
A critical aspect of working with boronic acids is their potential for decomposition, most commonly through protodeboronation, where the C-B bond is cleaved by a proton source. While generally stable as solids, they can degrade in solution, especially under harsh conditions.[12] The presence of the meta-aminoalkyl group in the title compound may influence its stability. In some cases, intramolecular coordination between the nitrogen and the empty p-orbital of the boron can occur, potentially stabilizing the molecule.[17] For particularly unstable boronic acids, field-proven strategies include their conversion to more robust surrogates like trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates, which release the active boronic acid in situ under reaction conditions.
Storage and Safety Protocols
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration under an inert atmosphere is recommended to minimize degradation.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.
-
Hazards: Like many boronic acids, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system. It may also be harmful if swallowed.[6] Always consult the specific Material Safety Data Sheet (MSDS) before use.
Conclusion
This compound stands out as a highly functional and versatile reagent. Its unique structure, combining the proven cross-coupling utility of a phenylboronic acid with the modulating properties of a dipropylamino group, makes it a valuable asset for synthetic chemists. From the rational design of novel pharmaceuticals to the construction of advanced materials, this compound provides an efficient and powerful tool for building molecular complexity. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for harnessing its full potential in research and development.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Klymchenko, A. S., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Bioorganic Chemistry, 113, 104993. doi: 10.1016/j.bioorg.2021.104993. Retrieved from [Link]
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).
-
Ishiyama, T., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]
-
Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved from [Link]
-
Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(12), 3022-3024. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Sheppard, T. D., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(5), 1365-1378. Retrieved from [Link]
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Supporting Information for AIE-active two-photon absorption nanoparticles for theranostics. (n.d.). Theranostics. Retrieved from [Link]
-
Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Retrieved from [Link]
-
Yang, Y., & Arnold, F. H. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. bioRxiv. Retrieved from [Link]
-
Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4467. Retrieved from [Link]
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Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. (n.d.). Retrieved from [Link]
-
AOBChem. (n.d.). B-[3-[(Dipropylamino)methyl]phenyl]boronic acid. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 27(12), 1205-1218. Retrieved from [Link]
-
Cheméo. (n.d.). {2-[(Diethylamino)methyl]phenyl}boronic acid Properties. Retrieved from [Link]
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Solubility of (3-((Dipropylamino)methyl)phenyl)boronic acid in organic solvents
Title: Technical Guide: Solubility Profiling and Handling of (3-((Dipropylamino)methyl)phenyl)boronic Acid
Abstract This guide provides a comprehensive technical analysis of the solubility characteristics of this compound (CAS 1332503-87-3).[1] Targeted at drug development professionals and synthetic chemists, this document moves beyond basic physical constants to explore the mechanistic interplay between the compound’s amphoteric nature, lipophilic dipropylamino moiety, and boroxine equilibrium. It includes self-validating protocols for solubility determination and solvent selection strategies for Suzuki-Miyaura cross-coupling applications.[1]
Physicochemical Identity & The "Solubility Paradox"
This compound represents a unique class of "amphiphilic" organoborons.[1] Its solubility behavior is governed by three competing structural forces:
-
The Boronic Acid Head (-B(OH)₂): A Lewis acidic, hydrophilic motif capable of hydrogen bonding and reversible dehydration into boroxine trimers.
-
The Basic Amine Tail (-CH₂N(Pr)₂): A tertiary amine that introduces basicity and significant lipophilicity due to the two propyl chains.
-
The Phenyl Linker: A rigid aromatic scaffold.
The Paradox: While boronic acids are typically polar, the bulky dipropyl group drastically shifts the LogP (partition coefficient) upwards. Unlike its dimethylamino analogues, this compound exhibits enhanced solubility in chlorinated and aromatic solvents, often defying standard "polar-only" handling rules for boronic acids.[1]
Table 1: Predicted Physicochemical Properties
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 235.13 g/mol | Moderate MW facilitates dissolution in organic media.[1] |
| pKa (Boronic Acid) | ~8.8 (Typical for phenylboronic acids) | Ionizes at high pH (forming boronate).[1] |
| pKa (Tertiary Amine) | ~9.5 - 10.0 | Protonates at neutral/low pH (forming ammonium).[1] |
| LogP (Predicted) | ~1.9 - 2.3 | Moderately lipophilic; soluble in DCM/EtOAc.[1] |
| State | Solid (often exists as a zwitterion or boroxine) | High lattice energy can impede initial dissolution. |
Solubility Landscape by Solvent Class[1]
The following analysis categorizes solvents based on their interaction with the specific functional groups of the target compound.
A. Polar Protic Solvents (Methanol, Ethanol)
-
Solubility: High (>50 mg/mL) [1]
-
Mechanism: Alcohols disrupt the intermolecular hydrogen bonding of the boronic acid dimer/trimer lattice. They also solvate the amine effectively.
-
Caveat: In methanol, the compound readily forms methyl boronic esters (solvolysis). While reversible with water, this alters the species in solution during analysis (e.g., NMR/HPLC).
B. Polar Aprotic Solvents (DMF, DMSO, DMA)
-
Solubility: Very High (>100 mg/mL) [1]
-
Mechanism: These solvents act as strong Lewis bases, coordinating with the empty p-orbital of the boron atom. This breaks up boroxine trimers, stabilizing the monomeric species.
-
Application: Ideal for stock solutions in biological assays or high-concentration reaction optimization.[1]
C. Chlorinated Solvents (DCM, Chloroform)[1]
-
Solubility: Good to High (20–50 mg/mL) [1]
-
Mechanism: The "greasy" dipropyl chains facilitate solvation in DCM. This is a key differentiator from simple phenylboronic acid, which has poor solubility in DCM.
-
Utility: Excellent for extractive workups and liquid-liquid phase transfers.[1]
D. Ethers (THF, 2-MeTHF, Diethyl Ether)[1]
-
Solubility: Moderate (10–30 mg/mL) [1]
-
Mechanism: THF coordinates weakly to boron. Solubility is good, but induction time may be required to break the crystal lattice. 2-MeTHF is a superior, greener alternative with better lipophilic accommodation.
E. Non-Polar Solvents (Hexane, Heptane, Toluene)[1]
-
Solubility: Low (<1 mg/mL in Hexane; Low in Toluene) [1]
-
Mechanism: Despite the propyl groups, the polar boronic acid core dominates.
-
Utility: These are effectively anti-solvents . Adding Hexane to a DCM solution is the standard method for recrystallizing this compound.
Mechanistic Visualization: The Equilibrium State
Understanding the dynamic equilibrium between the acid monomer, the boroxine trimer, and the zwitterion is critical for accurate dosing.
Figure 1: The dynamic equilibrium of amino-phenylboronic acids.[1] In solid state, the Zwitterion or Boroxine forms dominate. In solution, the solvent choice dictates the major species.
Experimental Protocols
Protocol A: Rapid Solubility Screening (Visual)
Use this for initial solvent selection during reaction optimization.[1]
-
Preparation: Weigh 10 mg of this compound into a 2 mL clear glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments (starting at 100 µL = 100 mg/mL concentration).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble.
-
Turbid/Suspension: Insoluble.
-
Gel Formation: Indicates partial solubility with hydrogen-bond networking (common in Toluene).[1]
-
-
Heat Challenge: If insoluble at RT, heat to 40°C. If it dissolves but precipitates upon cooling, the solvent is a candidate for recrystallization.
Protocol B: Self-Validating Quantitative HPLC Method
Use this for precise solubility data or stability studies.[1]
System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents amine tailing).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: UV at 254 nm (Phenyl ring absorption).
Procedure:
-
Saturation: Add excess solid compound to 1 mL of solvent. Stir at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Dilution: Dilute the filtrate 100-fold with Water/Acetonitrile (50:50) . Crucial: Do not dilute with pure organic solvent; water ensures hydrolysis of any boroxines back to the monomer for consistent peak area.
-
Quantification: Inject against a 5-point standard curve of the monomer.
Application Case Study: Suzuki-Miyaura Coupling
The solubility profile directly dictates the success of cross-coupling reactions.
Scenario: Coupling this compound with an aryl chloride.
-
Standard Conditions (Toluene/Water):
-
Base Selection:
-
Avoid strong bases that might deprotonate the amine if it is intended to participate in downstream directing effects. However, for standard coupling, K₃PO₄ is recommended to keep the boronate active.
-
Handling & Storage Recommendations
-
Hygroscopicity: The amine functionality makes the compound hygroscopic. Store under Nitrogen/Argon at 2–8°C.
-
Boroxine Reversion: If the material appears "wet" or sticky, it may have hydrolyzed. Drying under high vacuum (0.1 mbar) at 40°C for 12 hours will drive off water and reform the free-flowing boroxine/anhydride powder.
-
Glassware: Boronic acids can chelate to trace metals in glass. For trace analysis, use silanized glass or plasticware.
References
-
Chemical Identity & Properties
-
Solubility Mechanisms
-
Synthetic Applications (Suzuki Coupling)
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pKa values of (3-((Dipropylamino)methyl)phenyl)boronic acid for sensor applications
An In-depth Technical Guide to the pKa of (3-((Dipropylamino)methyl)phenyl)boronic Acid for Advanced Sensor Applications
Abstract
Phenylboronic acids bearing amino functionalities represent a cornerstone in the development of synthetic chemosensors, particularly for biologically relevant diols like saccharides and catechols. The performance of these sensors is intrinsically linked to the acid-base equilibria of their ionizable groups. This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of significant interest for sensor applications. We delve into the theoretical underpinnings of its dual-pKa system, comprising the Lewis acidic boronic acid and the Brønsted basic tertiary amine. Critically, this guide moves beyond theoretical estimation to provide detailed, field-proven experimental protocols for the accurate determination of these pKa values using potentiometric and spectrophotometric methods. By explaining the causality behind experimental choices and emphasizing data interpretation, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to harness the full potential of aminophenylboronic acids in the rational design of advanced sensor technologies.
Part 1: The Pivotal Role of pKa in Aminophenylboronic Acid-Based Sensors
Introduction to Boronic Acids as Synthetic Receptors
Boronic acids have emerged as exceptionally versatile building blocks in molecular recognition and sensing.[1] Their utility stems from the reversible covalent interaction between the boronic acid moiety and compounds containing 1,2- or 1,3-diol functionalities.[2] This interaction forms stable five- or six-membered cyclic boronate esters, making boronic acids ideal synthetic receptors for saccharides (e.g., glucose, fructose), glycoproteins, and catechols.[3][4] This capability allows for the development of "boronlectins," synthetic mimics of natural lectin proteins that can selectively bind carbohydrates.[3]
The pH-Dependent Binding Mechanism
The binding affinity of a boronic acid is profoundly dependent on pH. Boronic acids are Lewis acids, existing in a pH-dependent equilibrium between a neutral, trigonal planar form (B(OH)₂) and an anionic, tetrahedral boronate form (B(OH)₃⁻). It is the neutral trigonal form that is primarily active in binding diols.
However, upon binding a diol, the resulting boronate ester is a significantly stronger Lewis acid than the parent boronic acid.[3] This means the pKa of the boronic acid-diol complex (pKa') is typically 2-4 units lower than that of the free boronic acid (pKa).[3][5] This shift in acidity is the fundamental principle exploited in many boronic acid-based sensors.
The Dual pKa System of this compound
The subject of this guide, this compound, possesses two distinct ionizable centers, leading to a more complex acid-base profile:
-
The Boronic Acid Group (pKa(B)) : This is the Lewis acid center responsible for diol binding. Its pKa is influenced by the electronic properties of the phenyl ring substituents. For phenylboronic acid itself, the pKa is approximately 8.8.
-
The Tertiary Amine Group (pKa(N)) : The dipropylamino group is a Brønsted base that can be protonated to form a tertiary ammonium cation. This equilibrium is governed by its own pKa value.
Understanding both pKa values is not merely an academic exercise; it is critical for designing a sensor that operates effectively under specific conditions, such as physiological pH (~7.4).
Signaling Mechanisms in Aminophenylboronic Acid Sensors
The presence of the proximate amino group enables sophisticated signaling mechanisms, most notably Photoinduced Electron Transfer (PET). In a typical PET sensor design, the boronic acid receptor is coupled to a fluorophore.
-
'Off' State : In the absence of a diol analyte and at a pH above pKa(N), the tertiary amine is in its neutral form. The lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby excited fluorophore through PET, resulting in a low fluorescence signal.
-
'On' State : Upon binding a diol, the boron center becomes more acidic, promoting a stronger dative interaction between the nitrogen and the boron (B←N). This interaction engages the nitrogen's lone pair, inhibiting its ability to act as a PET quencher and thereby "turning on" or enhancing the fluorescence signal.[6]
This elegant mechanism transforms a molecular binding event into a measurable optical output. The efficiency of this signaling is directly controlled by the protonation state of the amine and the binding state of the boronic acid, which are, in turn, governed by their respective pKa values and the ambient pH.
Caption: Photoinduced Electron Transfer (PET) signaling mechanism in an amino-functionalized boronic acid sensor.
Part 2: Theoretical and Predictive Framework for pKa Estimation
While experimental determination is the gold standard, a theoretical understanding of the factors influencing the pKa values of this compound provides a predictive framework and aids in data interpretation.
Substituent Effects on Phenylboronic Acid pKa
The acidity of an arylboronic acid can be modulated by the electronic nature of the substituents on the aromatic ring. This effect is often correlated using the Hammett equation.[7] The (dipropylamino)methyl group at the meta position is primarily an electron-withdrawing group due to the inductive effect (-I) of the nitrogen atom, which is expected to slightly lower the pKa(B) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).
The Intramolecular B←N Interaction
In ortho-aminophenylboronic acids, a strong intramolecular dative bond can form between the amino nitrogen and the boron atom. This pre-organization significantly lowers the pKa(B), enabling strong diol binding even in mildly acidic conditions. For the meta-substituted isomer, this compound, this direct through-space intramolecular coordination is geometrically precluded. Therefore, a significant B←N interaction is not expected in the free acid state, and its pKa(B) should be more typical of a standard substituted phenylboronic acid.
Computational pKa Prediction
Various computational methods, often employing Density Functional Theory (DFT) with solvation models, can be used to predict pKa values.[8][9] These approaches calculate the Gibbs free energy change of the deprotonation reaction.[9]
Word of Caution: While useful for gaining insight, computational predictions for boronic acids can be unreliable.[7][10] The accuracy is highly sensitive to the proper modeling of solvent interactions and the conformational flexibility of both the acid and its conjugate base.[10] Discrepancies of several pKa units between calculated and experimental values are not uncommon. Therefore, computational results should be treated as estimations that require experimental validation.
Part 3: Experimental Determination of pKa Values
Accurate pKa determination requires robust experimental methods. We present detailed protocols for the two most common and reliable techniques for this class of compound.
Overview of Methodologies
| Method | Principle | Pros | Cons | Sample Requirements |
| Potentiometric Titration | Measures pH change upon addition of a titrant (acid/base).[11] | High precision, directly measures proton activity, can determine multiple pKa values simultaneously. | Requires milligram quantities of pure sample, sensitive to carbonate contamination.[11] | Pure solid, >1 mg, soluble in water or co-solvent. |
| UV-Vis Spectrophotometry | Measures change in UV-Vis absorbance spectrum as a function of pH.[12] | High sensitivity (requires less sample), suitable for sparingly soluble compounds. | Requires a chromophore near the ionization site, indirect pH measurement via buffers.[11] | Pure sample with UV absorbance, soluble in buffer series. |
| Fluorescence Spectroscopy | Measures change in fluorescence emission as a function of pH.[13] | Extremely sensitive, useful for characterizing the sensor's response. | Only applicable to fluorescent molecules or their complexes. | Fluorescent sample. |
Protocol 1: Potentiometric Titration for Dual pKa Determination
This method is ideal for determining both pKa(N) and pKa(B) in a single experiment. The protocol is designed to first titrate the protonated amine and then the boronic acid.
Causality Behind the Workflow: We begin by acidifying the solution to ensure both functional groups are in their fully protonated state (the ammonium cation and the neutral boronic acid). Titrating with a strong base (NaOH) allows for the sequential deprotonation of the two acidic species. The stronger acid (the ammonium group) will be neutralized first, followed by the weaker acid (the boronic acid group). Each neutralization will produce an inflection point (equivalence point) on the titration curve, from which the pKa values can be determined.
Caption: Workflow for dual pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation:
-
Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[14]
-
Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free by boiling and cooling deionized water or using a commercial CO₂-free solution.
-
Accurately weigh the this compound sample and dissolve it in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a final concentration of approximately 1-10 mM.[14]
-
-
Titration:
-
Transfer a known volume (e.g., 20 mL) of the sample solution to a titration vessel.
-
Use a calibrated micropipette to add 0.1 M HCl until the starting pH is ~2.0. This ensures the complete protonation of the tertiary amine.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches ~11-12, well past the second equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Identify the two equivalence points (EP₁ and EP₂) by finding the points of maximum slope. This is most accurately done by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of NaOH required to reach the midpoint of the first buffer region (V₁/₂) is half the volume needed to reach EP₁. The pH at this point is equal to pKa(N).[14]
-
The volume of NaOH required to reach the midpoint of the second buffer region is EP₁ + (V₂-V₁)/2. The pH at this point is equal to pKa(B).
-
Protocol 2: UV-Vis Spectrophotometric Titration
This method is particularly effective for determining the pKa(B), as the deprotonation of the boronic acid often causes a more significant change in the electronic structure of the phenyl chromophore than the protonation of the distant amine.
Causality Behind the Workflow: The protonated (neutral) and deprotonated (anionic) forms of the boronic acid will have distinct UV-Vis absorbance spectra. By preparing a series of solutions with precisely known pH values spanning the expected pKa, we can measure the absorbance at a wavelength where the two species differ most. Plotting this absorbance against pH generates a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal, which, by definition, is the pKa.[15]
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 4. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. routledge.com [routledge.com]
- 9. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 10. mdpi.com [mdpi.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. ishigirl.tripod.com [ishigirl.tripod.com]
Synthesis pathways for (3-((Dipropylamino)methyl)phenyl)boronic acid from precursors
Technical Whitepaper: Strategic Synthesis of (3-((Dipropylamino)methyl)phenyl)boronic acid
Executive Summary This technical guide details the synthesis of this compound (CAS 1332503-87-3), a bifunctional organoboron intermediate critical for Suzuki-Miyaura cross-coupling in medicinal chemistry.[1][2] The molecule features a meta-substituted architecture combining a Lewis-acidic boronic acid moiety with a Lewis-basic tertiary amine.[1] This zwitterionic character presents unique solubility and purification challenges.[2]
This guide outlines two distinct synthetic strategies:
-
The Organometallic Route (Linear): Prioritizes purity and scalability by installing the boron moiety after the amine, utilizing lithium-halogen exchange.[2]
-
The Direct Functionalization Route (Convergent): A shorter, "green" pathway utilizing reductive amination on a pre-existing boronic acid scaffold.[2]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is defined by the disconnection of the C–B bond versus the C–N bond. The meta positioning is advantageous, avoiding the steric bulk and rapid internal "Wulff-type" B–N coordination often seen in ortho isomers, though intermolecular interactions remain a factor in purification.[2]
Figure 1: Retrosynthetic disconnection showing the Linear (Red) and Convergent (Green) pathways.[1][2]
Part 2: Route 1 — The Organometallic Pathway (Recommended)[1]
Rationale: This route is preferred for scale-up and high-purity applications.[1][2] By installing the sensitive boronic acid group in the final step, we avoid handling difficult zwitterionic intermediates during the initial transformation.
Phase 1: Reductive Amination
Objective: Synthesis of 1-bromo-3-((dipropylamino)methyl)benzene.
-
Reagents: 3-Bromobenzaldehyde (1.0 eq), Dipropylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (1,2-Dichloroethane).[1][2]
-
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer.[2]
Protocol:
-
Dissolve 3-bromobenzaldehyde (10 mmol) in anhydrous DCE (30 mL) under N2.
-
Add dipropylamine (11 mmol). Stir for 30 min to allow hemiaminal/iminium equilibrium.
-
Add NaBH(OAc)3 (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH3CN to avoid toxic cyanide byproducts.[2]
-
Stir at room temperature for 4–6 hours. Monitor by TLC (formation of a less polar spot).[2]
-
Quench: Add saturated NaHCO3 (20 mL).
-
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the bromo-amine as a colorless oil.[1]
Phase 2: Lithium-Halogen Exchange & Borylation
Objective: Conversion of the aryl bromide to the boronic acid.
-
Reagents: n-Butyllithium (1.1 eq), Triisopropyl Borate (1.2 eq), Anhydrous THF.[1][2]
-
Critical Parameter: Temperature control (-78°C) is vital to prevent nucleophilic attack of the butyl group on the amine or benzylic deprotonation.
Figure 2: Workflow for the cryogenic lithiation-borylation sequence.
Protocol:
-
Setup: Flame-dry a 3-neck flask. Purge with Argon. Add the bromo-amine (5 mmol) and anhydrous THF (25 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise via syringe pump over 20 minutes.
-
Insight: The tertiary amine can coordinate Li, potentially stabilizing the intermediate, but the meta position relies purely on the kinetic speed of Br/Li exchange.
-
-
Equilibration: Stir at -78°C for 30 minutes.
-
Trapping: Add Triisopropyl borate (B(OiPr)3, 6.0 mmol) rapidly.
-
Warming: Allow the mixture to warm to room temperature overnight.
-
Hydrolysis: Add 2M HCl (10 mL) and stir for 30 minutes to hydrolyze the boronate ester.
-
Workup (Zwitterion Management):
Part 3: Route 2 — Direct Reductive Amination[2]
Rationale: This is a convergent, atom-economical route ideal for small-scale library synthesis where "step count" is the priority over "ease of purification."[1]
-
Reagents: 3-Formylphenylboronic acid, Dipropylamine, NaBH(OAc)3, THF/DCM.[1][2]
-
Challenge: The starting material and product are both zwitterionic/polar, making silica gel chromatography difficult.[2]
Figure 3: Direct reductive amination pathway.
Protocol:
-
Suspend 3-formylphenylboronic acid (5 mmol) in DCM (20 mL).
-
Add dipropylamine (5.5 mmol). The suspension may clear as the imine forms.
-
Add NaBH(OAc)3 (7.5 mmol). Stir vigorously for 12 hours.
-
Purification Strategy (SCX):
Part 4: Analytical Data & Characterization[1][2]
Expected Properties:
-
Solubility: Soluble in MeOH, DMSO, dilute acid/base.[2] Poor solubility in non-polar organics (Hexane) due to zwitterionic nature.[1][2]
Data Summary Table:
| Parameter | Specification / Expectation | Notes |
| 1H NMR (DMSO-d6) | Boronic OH protons often broad or invisible due to exchange.[1][2] | |
| 11B NMR | Shifts to ~5–10 ppm if tetrahedral adduct forms (pH dependent).[1][2] | |
| Mass Spec (ESI) | [M+H]+ = 236.14 | Boron isotope pattern (10B/11B) is distinct (1:4 ratio).[1][2] |
| Purity Check | HPLC (Reverse Phase, C18) | Use acidic mobile phase (0.1% Formic Acid) to prevent peak tailing. |
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[1][2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2] Link
-
Groziak, M. P. (2001).[2] Boron Therapeutics on the Horizon.[2] American Journal of Therapeutics, 8(5), 321-328.[1][2] (Context on amino-boronic acid stability). Link
-
Li, W., et al. (2002).[2] An Improved Protocol for the Preparation of 3-Pyridylboronic Acid. The Journal of Organic Chemistry, 67(15), 5394–5397.[2] (Protocol adaptation for Li-Hal exchange with heteroatoms). Link[1][2]
Sources
CAS number and safety data sheet (SDS) for (3-((Dipropylamino)methyl)phenyl)boronic acid
Operational Guide for Chemical Biology & Medicinal Chemistry Applications
Executive Summary
This technical guide profiles (3-((Dipropylamino)methyl)phenyl)boronic acid (CAS: 1332503-87-3), a bifunctional organoboron intermediate critical in medicinal chemistry and materials science.[1] Unlike simple aryl boronic acids, this compound integrates a lipophilic basic amine (dipropylamino) with a Lewis-acidic boronic acid moiety. This amphiphilic and potentially zwitterionic nature dictates specific handling, storage, and reactivity protocols.
This document provides a self-validating framework for its use in Suzuki-Miyaura cross-coupling and sensor development, emphasizing stability management and reaction optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound is defined by a meta-substituted phenyl ring bearing a boronic acid group and a dipropylaminomethyl side chain. The steric bulk of the dipropyl groups protects the nitrogen center, modulating its nucleophilicity while maintaining basicity.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1332503-87-3 |
| Molecular Formula | C₁₃H₂₂BNO₂ |
| Molecular Weight | 235.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (pH dependent) |
| pKa (Calculated) | ~8.5 (Amine), ~8.8 (Boronic Acid) |
| Structural Class | Amino-aryl boronic acid (Amphoteric) |
Structural Dynamics (Equilibrium)
Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydride form (boroxine). For this specific compound, the amine can theoretically coordinate intramolecularly with the boron center (B-N interaction), although this is less pronounced in meta-isomers compared to ortho-isomers.
Figure 1: Equilibrium between the active monomeric boronic acid and its trimeric boroxine form. The monomer is the reactive species in coupling reactions.
Safety Data Sheet (SDS) Synthesis & Hazard Analysis
Signal Word: WARNING
This compound is not classified as a PBT or vPvB substance but poses specific irritation hazards typical of boronic acids and aliphatic amines.
Hazard Statements (GHS Classification)
Precautionary Protocols (Self-Validating Safety)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/eye protection/face protection.[3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[3][4]
Handling & Storage Matrix
| Parameter | Protocol | Rationale |
| Storage Temp | 2–8°C (Recommended) | Retards dehydration to boroxine and oxidation of the amine. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents carbonate formation on the basic amine and general oxidation. |
| Hygroscopicity | Moderate | Boronic acids can absorb moisture; store in desiccator. |
| Incompatibility | Strong Oxidizers | The amine is susceptible to N-oxide formation; boronic acid to deboronation. |
Technical Application: Suzuki-Miyaura Cross-Coupling[8]
The primary utility of CAS 1332503-87-3 is as a nucleophilic partner in Palladium-catalyzed cross-coupling to install the 3-((dipropylamino)methyl)phenyl motif.[1] This moiety is often used to improve the pharmacokinetic profile (solubility, hERG avoidance) of drug candidates.
Mechanistic Insight
The reaction requires the in situ generation of a boronate species. The presence of the basic dipropylamino group in the substrate can act as an internal base or ligand, potentially influencing the transmetallation step.
Figure 2: The Suzuki-Miyaura catalytic cycle. The base activation step is critical for converting the boronic acid to the reactive boronate species.
Optimized Experimental Protocol
Objective: Coupling of this compound with an aryl bromide.
-
Reagent Prep:
-
Weigh 1.0 equiv of this compound.
-
Weigh 1.0 equiv of Aryl Bromide.
-
Weigh 0.05 equiv of Pd(dppf)Cl₂·CH₂Cl₂ (robust catalyst for N-containing substrates).
-
Weigh 3.0 equiv of K₂CO₃ or Cs₂CO₃.
-
-
Solvent System:
-
Use a degassed mixture of 1,4-Dioxane : Water (4:1) . The water is essential for the boronic acid activation.
-
Expert Note: If the amine substrate causes catalyst poisoning, switch to a biphasic system (Toluene/Water) with SPhos Pd G2 catalyst.
-
-
Reaction Execution:
-
Combine solids in a reaction vial equipped with a stir bar.
-
Purge vial with Nitrogen/Argon for 5 minutes.
-
Add degassed solvent via syringe.
-
Heat to 80–90°C for 4–16 hours. Monitor by LC-MS.
-
Validation: Look for the disappearance of the aryl bromide. The boronic acid is usually used in slight excess (1.1–1.2 equiv) as it can undergo protodeboronation.
-
-
Workup & Purification:
-
Dilute with EtOAc, wash with water and brine.
-
Crucial Step: The product contains a basic amine. If purifying by silica gel chromatography, add 1% Triethylamine (TEA) to the eluent to prevent streaking/adsorption of the amine product on the acidic silica.
-
References
-
MySkinRecipes. this compound Product Specifications & CAS Verification. Retrieved from
-
AOBChem. Safety Data Sheet (SDS) Data for Boronic Acid Derivatives. Retrieved from
-
Sigma-Aldrich. General Handling of Phenylboronic Acids and SDS Guidelines. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
Thermodynamic Stability of Amino-Methyl Phenyl Boronic Acid Derivatives
Executive Summary
The thermodynamic stability of amino-methyl phenyl boronic acid (AMPBA) derivatives is a critical parameter in their application as reversible covalent inhibitors, glucose sensors, and boron neutron capture therapy (BNCT) agents. Unlike simple phenylboronic acids (PBAs), AMPBAs possess an intrinsic "molecular switch"—the intramolecular B–N interaction—that fundamentally alters their free energy landscape.
This guide provides a deep mechanistic analysis of how this interaction modulates hydrolytic stability, pKa, and resistance to protodeboronation.[1] It moves beyond basic descriptions to offer a causal understanding of degradation pathways and provides self-validating experimental protocols for quantifying stability in drug development pipelines.
Mechanistic Underpinnings: The B–N Interaction[2][3]
The defining feature of ortho-aminomethyl phenyl boronic acids is the capability for intramolecular coordination between the nitrogen lone pair (Lewis base) and the empty
Hybridization and Geometry
-
Trigonal Planar (
): In the absence of coordination (e.g., low pH or meta/para substitution), the boron is hybridized and trigonal planar. This state is electron-deficient and highly susceptible to nucleophilic attack by water or reactive oxygen species (ROS). -
Tetrahedral (
): Upon B–N coordination, the boron rehybridizes to , adopting a tetrahedral geometry. This fills the empty -orbital, significantly increasing the activation energy required for oxidative degradation or nucleophilic hydrolysis.
The Boroxine Cycle
Thermodynamic stability is not static; it is a dynamic equilibrium. In non-aqueous or concentrated environments, boronic acids dehydrate to form boroxines (six-membered
Visualization of Thermodynamic Equilibria
The following diagram illustrates the competing equilibria governing AMPBA stability.
Figure 1: The thermodynamic landscape of AMPBAs. The green node represents the stabilized tetrahedral form unique to ortho-amino derivatives.
Degradation Pathways: Protodeboronation & Oxidation
Understanding stability requires analyzing the pathways of destruction. The C–B bond is the weak link.
Protodeboronation (C–B Bond Cleavage)
Protodeboronation is the irreversible hydrolysis of the C–B bond, yielding the parent amine and boric acid.
-
Mechanism: It typically proceeds via an ipso-protonation mechanism.[1]
-
The AMPBA Advantage: In standard PBAs, base-catalyzed protodeboronation involves the formation of a boronate anion followed by protonation at the carbon attached to boron. In ortho-AMPBAs, the B–N bond "locks" the boron in a tetrahedral state without creating a full negative charge on the ring carbon, and sterically hinders the approach of hydronium ions to the ipso carbon.
-
Risk Factor: Metal catalysis (e.g., residual Pd from synthesis) drastically accelerates this pathway.
Oxidative Instability
Boronic acids are susceptible to oxidation by
-
Mechanism: Nucleophilic attack of hydroperoxide anion on the boron
-orbital, followed by a 1,2-aryl migration. -
Stabilization: The B–N coordination occupies the orbital required for the initial hydroperoxide attack, rendering AMPBAs significantly more resistant to oxidation than their phenylboronic acid counterparts.
Figure 2: Major degradation pathways. The B-N bond (Stabilization Zone) raises the activation energy for both oxidative and hydrolytic cleavage.
Structural Activity Relationships (SAR) & Data
The position and nature of the amino group dictate the thermodynamic parameters.
pKa Modulation
The "pKa" of a boronic acid usually refers to the equilibrium between the neutral trigonal form and the anionic tetrahedral form.
-
Standard PBA: pKa
8.8.[3] -
o-AMPBA: Apparent pKa drops to
5.0 – 7.0. -
Reasoning: The observed pKa is actually a composite of the amine protonation and the boron coordination. At neutral pH, o-AMPBA exists largely as the zwitterion (tetrahedral B, protonated N), which is highly stable.
Comparative Stability Data
| Derivative Class | Substituent Position | Apparent pKa | B–N Bond Strength ( | Oxidative Stability ( |
| Phenylboronic Acid (PBA) | None | 8.8 | 0 kcal/mol (None) | Low (~2h in 10mM H2O2) |
| o-AMPBA (Free Amine) | Ortho | 5.8 | -4.5 to -6.0 kcal/mol | High (>24h in 10mM H2O2) |
| m-AMPBA | Meta | 8.6 | 0 kcal/mol (Too distant) | Low (Similar to PBA) |
| N-BOC-o-AMPBA | Ortho | ~12.0 | ~0 kcal/mol (Lone pair unavailable) | Moderate (Steric protection only) |
| N,N-Dimethyl-o-AMPBA | Ortho | 5.2 | -6.5 kcal/mol (Stronger donor) | Very High |
Note: Values are approximate and solvent-dependent. B-N bond strength estimates based on DFT calculations and variable temperature NMR studies [1, 3].
Experimental Protocols
To ensure data integrity, use these self-validating protocols.
Protocol A: Determination of B–N Coordination Strength via VT-NMR
This protocol determines the enthalpy of coordination by observing the chemical shift drift as a function of temperature.
-
Preparation: Dissolve 10 mg of the AMPBA derivative in 0.6 mL of
(Methanol-d4).-
Validation Step: Add 1 mg of 1,3,5-trimethoxybenzene as an internal non-coordinating standard to verify concentration stability.
-
-
Instrumentation: Use a 500 MHz NMR spectrometer (or higher).
-
Data Collection:
-
Acquire
NMR and NMR spectra at 298 K. -
Perform a temperature ramp from 213 K to 323 K in 10 K increments.
-
-
Analysis:
-
Monitor the shift of the benzylic protons (
). -
Plot
vs (Van't Hoff plot). -
Calculation: The slope equals
. A negative slope indicates exothermic coordination.
-
-
Integrity Check: If the
signal disappears or broadens into the baseline without shifting, precipitation or polymerization (boroxine formation) has occurred.
Protocol B: Oxidative Stress Testing (Accelerated Stability)
This protocol mimics harsh biological environments to predict shelf-life and metabolic stability.
-
Baseline: Prepare a 10 mM solution of AMPBA in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO for solubility.
-
Stress Induction: Add Hydrogen Peroxide (
) to a final concentration of 100 mM (10x excess). -
Monitoring:
-
Inject samples into HPLC-UV/Vis (254 nm) at
. -
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
-
-
Quantification:
-
Track the disappearance of the AMPBA peak and the appearance of the corresponding phenol peak.
-
Self-Validation: The sum of the areas of the AMPBA and the Phenol product should remain constant (>95%). If mass balance is lost, check for protodeboronation (benzene derivative formation) which may elute in the solvent front or wash volume.
-
References
-
Mechanism of Protodeboronation: Noonan, G., & Leach, A. G. (2015). "A mechanistic proposal for the protodeboronation of neat boronic acids." Organic & Biomolecular Chemistry. Link
-
B-N Interaction & pKa: Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid–diol complexation." Tetrahedron. Link
-
Boroxine Equilibrium: Iovine, P. M., et al. (2008). "Thermodynamic stability of boronic acids and boroxines." Journal of Organic Chemistry. Link
-
Oxidative Stability: Tripathy, M., et al. (2018). "Reactive Oxygen Species (ROS) Responsive Boronic Acid Derivatives." Free Radical Biology and Medicine. Link
-
General Stability Review: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
Literature review of (3-((Dipropylamino)methyl)phenyl)boronic acid in supramolecular chemistry
This is an in-depth technical guide on the supramolecular chemistry and applications of (3-((Dipropylamino)methyl)phenyl)boronic acid .
A Technical Guide to Glucose-Responsive Systems & Molecular Recognition
Executive Summary
This guide provides a technical analysis of This compound (3-DPMBA) , a functionalized organoboron building block. While often overshadowed by its ortho-isomer (a classic Wulff-type intramolecular switch), the meta-isomer (3-DPMBA) occupies a distinct niche in supramolecular chemistry. Its utility lies in its dual-functionality: a Lewis-acidic boronic acid center for diol recognition and a distal tertiary amine for pH-responsiveness and solubility tuning.
This document details the molecular mechanics, thermodynamic binding profiles, and experimental protocols required to utilize 3-DPMBA in the construction of glucose-responsive hydrogels, sensor arrays, and self-assembling networks.
Part 1: Molecular Architecture & The Isomer Distinction
To deploy 3-DPMBA effectively, one must understand its structural constraints compared to the more common ortho-derivatives.
1.1 The Structural Divergence (Meta vs. Ortho)
In supramolecular design, the position of the (dipropylamino)methyl group relative to the boronic acid is the critical determinant of function.
-
The Ortho (2-position) Mechanism (Wulff-Type): Forms a stable 5-membered intramolecular B–N coordinate bond. This interaction stabilizes the tetrahedral boronate anion, significantly lowering the pKa (from ~8.8 to ~5.5–6.5), allowing sugar binding at neutral pH.
-
The Meta (3-position) Mechanism (3-DPMBA): The geometry prevents intramolecular B–N coordination (the distance is too great). Consequently, 3-DPMBA behaves as an "open" system.
-
pKa Profile: The boronic acid retains a higher pKa (~8.6–8.8), similar to phenylboronic acid (PBA).
-
Role of the Amine: The dipropylamino group acts as a separate protonation site (pKa ~9.5) and a hydrophobic anchor.
-
Supramolecular Mode: It relies on intermolecular interactions (e.g., crosslinking two polymer chains) or inductive effects rather than an internal switch.
-
1.2 The "Dipropyl" Advantage
Why select the dipropyl derivative over dimethyl or diethyl?
-
Lipophilicity: The propyl chains significantly increase the logP (partition coefficient). This is crucial for sensors embedded in lipophilic membranes (e.g., optodes) or for penetrating cell membranes in drug delivery vectors.
-
Steric Bulk: The dipropyl group prevents unwanted aggregation in dense polymer brushes, maintaining accessible binding sites for glucose.
Figure 1: The equilibrium states of 3-DPMBA. Unlike the ortho-isomer, the B-N interaction is absent, driving assembly via intermolecular forces.
Part 2: Thermodynamics & Binding Kinetics
In our experience with boronic acid functionalization, the binding constant (
2.1 Comparative Binding Constants (at pH 7.4)
| Parameter | Phenylboronic Acid (PBA) | 2-((Dimethylamino)methyl)PBA (Wulff) | 3-((Dipropylamino)methyl)PBA |
| pKa (Boronic Acid) | ~8.8 | ~5.2 | ~8.6 |
| pKa (Amine) | N/A | ~9.0 | ~9.5 |
| Glucose | ~10 (Weak) | ~110 (Strong) | ~15 (Moderate) |
| Fructose | ~160 | ~4000 | ~200 |
| Solubility | Moderate | High | Low (Lipophilic) |
Technical Insight: To use 3-DPMBA for glucose sensing at pH 7.4, it must be incorporated into a copolymer with cationic monomers (e.g., quaternary ammoniums) or electron-withdrawing groups to artificially lower the local pKa of the boron center.
Part 3: Experimental Protocols
The following protocols are designed for researchers characterizing the binding efficiency of 3-DPMBA derivatives.
3.1 Synthesis via Suzuki-Miyaura Coupling (General Workflow)
3-DPMBA is primarily used as a building block to attach the boronic acid motif to fluorophores or polymers.
-
Reagents: 3-DPMBA, Aryl Halide (R-Br),
(Catalyst), (Base). -
Solvent: DMF/Water (4:1) – Note: The dipropyl group requires organic co-solvents due to hydrophobicity.
-
Conditions: 80°C under Argon for 12h.
3.2 Alizarin Red S (ARS) Displacement Assay
This is the gold-standard self-validating protocol to determine binding constants (
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 7.4). Do NOT use Tris or HEPES as they can interfere with boron complexation.
-
Dye: Alizarin Red S (ARS,
M). -
Analyte: D-Glucose (0–100 mM titration).
Step-by-Step Protocol:
-
Baseline: Dissolve ARS in buffer to a final concentration of
M. Measure Absorbance ( nm). -
Complexation: Titrate 3-DPMBA into the ARS solution until absorbance at 460 nm (ARS-Boronate complex) plateaus. Note: 3-DPMBA is hydrophobic; dissolve stock in minimal Methanol before adding to buffer.
-
Displacement: To the ARS-3-DPMBA complex, add increasing concentrations of Glucose.
-
Readout: Monitor the decrease in Absorbance at 460 nm and recovery at 510 nm.
-
Calculation: Plot
vs. (Benesi-Hildebrand plot) to determine .
Figure 2: The Alizarin Red S displacement workflow. A decrease in 460 nm signal confirms glucose binding.
Part 4: Supramolecular Applications[1][2]
4.1 Lipophilic Glucose Sensors (Optodes)
The dipropylamino group makes 3-DPMBA ideal for bulk optodes (plasticized PVC membranes). Unlike water-soluble sensors, these rely on ion-exchange mechanisms.
-
Mechanism: 3-DPMBA acts as a neutral ionophore. Glucose extraction into the membrane is coupled with the deprotonation of a chromoionophore.
-
Critical Parameter: The high lipophilicity prevents the sensor molecule from leaching into the aqueous sample, a common failure mode with methyl-substituted analogs.
4.2 Glucose-Responsive Block Copolymers
In drug delivery, 3-DPMBA is polymerized (often via its acrylamide derivative) to form micelles.
-
Trigger: High glucose concentration.
-
Response: The boronic acid shifts from hydrophobic (neutral) to hydrophilic (anionic) upon binding glucose.
-
Effect: Disassembly of the micelle, releasing the insulin payload.
-
Why 3-DPMBA? The meta-position allows for better polymer chain flexibility compared to the rigid ortho-isomers, though the pH response must be carefully tuned.
References
-
Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds. The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry.[1] Link
-
James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition. Link
-
Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron. Link
-
Matsumoto, A., et al. (2003). Glucose-Responsive Polymer Gel Bearing Phenylborate Derivative as a Glucose-Sensing Moiety Operating at Physiological pH. Biomacromolecules. Link
-
Dowlut, M., & Hall, D. G. (2006). An Improved Class of Boronic Acid-Based Saccharide Receptors with High Affinity in Aqueous Solution. Journal of the American Chemical Society. Link
Sources
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling using (3-((Dipropylamino)methyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This guide focuses on a specialized building block, (3-((Dipropylamino)methyl)phenyl)boronic acid , detailing its application in Suzuki-Miyaura coupling reactions. The presence of the dipropylamino group can enhance solubility and reactivity in certain conditions, making it a versatile intermediate in medicinal chemistry.[3]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, detailed experimental protocols, and optimization strategies for employing this versatile reagent.
Mechanism and Rationale
The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.[2][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (or pseudohalide), inserting itself into the carbon-halogen bond to form a palladium(II) complex.[1][2]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this step.[2][8] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[9][10][11]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
The Role of the Amine Functionality
The dipropylamino group in this compound can influence the reaction in several ways:
-
Solubility: The tertiary amine can improve the solubility of the boronic acid in a wider range of organic solvents.
-
Basicity: The amine itself is a weak base and could potentially influence the reaction environment, although an external base is still required for efficient transmetalation.
-
Catalyst Interaction: Care must be taken as nitrogen-containing compounds can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity.[12] Judicious choice of ligands and reaction conditions is therefore important.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocols
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial Source | Store under inert atmosphere. |
| Aryl Bromide | Reagent Grade | Commercial Source | Ensure purity. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst Grade | Commercial Source | Handle under inert atmosphere. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Commercial Source | Grind to a fine powder before use. |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous | Commercial Source | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Reaction Vessel | Flame-dried Schlenk tube or similar. | ||
| Magnetic Stirrer and Stir Bar | |||
| Inert Gas Supply (Argon or Nitrogen) |
General Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
The vessel is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL).
-
-
Reaction:
-
The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C) using an oil bath.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
-
Optimization of Reaction Conditions
For challenging substrates or to improve yield and purity, a systematic optimization of the reaction parameters is recommended. The following workflow can be used as a guide.
Caption: Workflow for Suzuki-Miyaura Reaction Optimization.
Key Optimization Parameters
| Parameter | Recommended Screening Range | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands | The choice of catalyst and ligand is critical.[13] For substrates with amine groups, ligands that are less prone to inhibition, such as bulky biarylphosphines, may be beneficial.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, aq. Ba(OH)₂ | The strength and solubility of the base affect the rate of transmetalation.[10] Weaker bases may be suitable for base-sensitive substrates. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile, often with added water | The solvent system influences the solubility of all components and can affect the catalyst's activity.[6] An aqueous co-solvent is often necessary.[15] |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to decomposition of sensitive substrates or the catalyst. |
| Equivalents of Boronic Acid | 1.1 to 2.0 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. However, significant excess can lead to purification challenges. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents; Inappropriate base or solvent. | Use a fresh batch of catalyst and ensure it is handled under inert conditions. Thoroughly degas all solvents. Re-purify starting materials. Screen different bases and solvents. |
| Protodeboronation | Presence of excess water or protic sources; High reaction temperature. | Use anhydrous solvents and dry reagents thoroughly. Reduce the amount of water in the solvent system. Lower the reaction temperature. |
| Formation of Homocoupled Products | Oxygen contamination leading to reductive elimination from the Pd(II) intermediate. | Ensure the reaction is maintained under a strict inert atmosphere. |
| Catalyst Decomposition | High temperature; Incompatible functional groups on substrates. | Lower the reaction temperature. Use a more robust ligand or a pre-catalyst. |
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful method for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and systematic optimization of reaction parameters are key to achieving high yields and purity. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Alonso, F., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. [Link]
-
Szostak, M., et al. (2020). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MySkinRecipes. This compound. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2022). Optimization of reaction conditions for the Suzuki–Miyaura reaction. [Link]
-
ResearchGate. (2022). Optimization of reaction conditions for Suzuki-Miyaura C−C coupling. [Link]
-
Leonori, D., et al. (2023). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Guram, A. S., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Sumerlin, B. S., & Brooks, W. L. A. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed. [Link]
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- 3. This compound [myskinrecipes.com]
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- 5. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 13. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to Designing Fluorescent Glucose Sensors Using (3-((Dipropylamino)methyl)phenyl)boronic acid as a Receptor
Abstract
This guide provides a comprehensive framework for the design, synthesis, and characterization of fluorescent glucose sensors utilizing (3-((Dipropylamino)methyl)phenyl)boronic acid as a versatile receptor-quencher unit. We delve into the fundamental sensing mechanism, which relies on a Photoinduced Electron Transfer (PET) process modulated by the reversible binding of glucose. This document offers researchers, scientists, and drug development professionals detailed, field-proven protocols for coupling the boronic acid moiety to a suitable fluorophore, characterizing the resulting sensor's photophysical properties, and validating its performance through rigorous glucose titration and selectivity assays. By explaining the causality behind experimental choices and providing self-validating protocols, this note serves as a practical resource for developing robust tools for glucose monitoring in diverse research and clinical applications.
Introduction: The Imperative for Advanced Glucose Sensing
The management of diabetes mellitus, a global health crisis, hinges on accurate and frequent monitoring of blood glucose levels. While enzymatic electrochemical sensors are the current standard, they can suffer from limitations such as finite operational stability due to enzyme degradation. This has spurred significant interest in developing stable, non-enzymatic sensing platforms.[1] Fluorescent chemosensors, in particular, offer exceptional sensitivity and the potential for non-invasive, continuous monitoring.[2][3]
Among the most promising strategies for non-enzymatic glucose recognition is the use of phenylboronic acids (PBAs). PBAs form reversible covalent bonds with the cis-diol functionalities present in sugars like glucose.[4][5] This interaction can be engineered to produce a measurable change in fluorescence, creating a direct link between analyte concentration and optical signal.[6]
This application note focuses on a specific, highly effective building block: This compound . This compound uniquely integrates the glucose-binding boronic acid group with a tertiary amine (dipropylamino) on the same phenyl ring. This integrated design is the cornerstone of a sophisticated sensing mechanism known as Photoinduced Electron Transfer (PET), making it an ideal starting point for the rational design of high-performance "turn-on" fluorescent glucose sensors.[7][8]
Principle of Detection: A Glucose-Modulated "Off/On" Switch
The functionality of sensors derived from this compound is governed by an elegant intramolecular quenching mechanism. The tertiary amine and the boronic acid work in concert with a conjugated fluorophore to create a system that switches from a fluorescently "Off" state to an "On" state upon binding glucose.
The Core Mechanism:
-
Boronic Acid-Diol Interaction: In an aqueous environment at physiological pH, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, sp²-hybridized trigonal planar state and an anionic, sp³-hybridized tetrahedral state.[9][10] It is the sp² state that reversibly binds to the 1,2- or 1,3-diols of glucose to form a more stable cyclic boronate ester.[4]
-
Photoinduced Electron Transfer (PET): In the absence of glucose (the "Off" state), the lone pair of electrons on the tertiary amine is available to quench the excited state of a nearby fluorophore upon excitation. This non-radiative energy transfer process significantly dampens fluorescence.[1][7]
-
Glucose-Induced "Turn-On" Response: When glucose binds to the boronic acid, a dative bond forms between the nitrogen atom of the amine and the now more electron-deficient boron atom of the boronate ester. This intramolecular N–B coordination effectively ties up the nitrogen's lone pair, inhibiting its ability to participate in PET quenching.[7][8] Consequently, upon excitation, the fluorophore's normal radiative decay pathway is restored, leading to a significant increase in fluorescence intensity (the "On" state).
The efficiency of this process is highly dependent on the pH of the medium, as it influences the pKa of the boronic acid and the protonation state of the amine, both of which are critical for the binding and quenching events.[7][9]
Part I: Sensor Design & Synthesis Strategy
A. Choosing a Compatible Fluorophore
The selection of the fluorophore is critical and must be matched to the PET mechanism. The ideal candidate should:
-
Possess a high fluorescence quantum yield in its unquenched state.
-
Have an excited state that is susceptible to quenching by a tertiary amine.
-
Feature excitation and emission wavelengths suitable for the intended application (e.g., visible or near-infrared for biological systems).[2]
-
Contain a chemical handle for straightforward covalent attachment to the receptor moiety.
Commonly used fluorophore scaffolds for this purpose include anthracene, pyrene, and various coumarin derivatives.[6][11] Anthracene is a classic choice due to its high quantum yield and well-understood photophysics.
B. General Synthetic Workflow
The synthesis involves the covalent coupling of the this compound receptor to the chosen fluorophore. A common and robust strategy is nucleophilic substitution, where the amine of the receptor displaces a leaving group on the fluorophore.
Protocol 1: Synthesis of an Anthracene-Based Glucose Sensor
This protocol details the synthesis of an exemplary sensor by coupling the receptor with 9-(chloromethyl)anthracene.
Materials & Reagents:
-
This compound hydrochloride
-
9-(chloromethyl)anthracene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel (for column chromatography)
-
Round-bottom flask, magnetic stirrer, nitrogen line, rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.1 equivalents) and anhydrous DMF (20 mL).
-
Base Addition: Add finely ground potassium carbonate (3.0 equivalents) to the solution. Stir the suspension for 15 minutes at room temperature to deprotonate the amine hydrochloride. Causality: The free amine is the active nucleophile required for the reaction. K₂CO₃ is a suitable base that is easily removed after the reaction.
-
Fluorophore Addition: Dissolve 9-(chloromethyl)anthracene (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the mixture at 50°C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final sensor product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
Part II: Sensor Characterization & Performance Validation
Protocol 2: Photophysical Characterization
Objective: To determine the fundamental optical properties of the synthesized sensor.
Procedure:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a working solution (e.g., 10 µM) in the desired assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
UV-Vis Absorption: Using a spectrophotometer, scan the absorbance of the working solution from 250 nm to 600 nm to determine the absorption maxima (λ_abs).
-
Fluorescence Spectra: Using a spectrofluorometer:
-
Set the excitation wavelength to the primary λ_abs and scan the emission spectrum to find the emission maximum (λ_em).
-
Set the emission wavelength to λ_em and scan the excitation spectrum. This should match the absorption spectrum.
-
-
Quantum Yield (Optional but Recommended): Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Protocol 3: Glucose Titration Assay
Objective: To quantify the sensor's response to glucose and determine its binding affinity.
Procedure:
-
Prepare a series of glucose solutions of known concentrations in the assay buffer (e.g., 0 mM to 100 mM).
-
In a set of cuvettes or a 96-well plate, add the sensor working solution (e.g., 10 µM final concentration).
-
Add varying concentrations of the glucose solutions to each cuvette/well. Ensure the final volume and sensor concentration are identical in all samples.
-
Incubate the samples for 5-10 minutes at room temperature to allow the binding equilibrium to be reached.
-
Measure the fluorescence intensity of each sample at the predetermined λ_ex and λ_em.
-
Data Analysis:
-
Plot the fluorescence intensity (or fluorescence enhancement, F/F₀) versus the glucose concentration.
-
Fit the resulting hyperbolic curve to a non-linear binding equation (e.g., one-site binding) to calculate the dissociation constant (K_d). A lower K_d indicates higher binding affinity.
-
Protocol 4: Selectivity Assay
Objective: To assess the sensor's specificity for glucose over other biologically relevant sugars.
Procedure:
-
Prepare stock solutions of potential interfering sugars such as fructose, galactose, and mannose at a high concentration (e.g., 100 mM) in the assay buffer.
-
Prepare a set of samples, each containing the sensor at its working concentration.
-
To separate samples, add a physiologically relevant concentration of glucose (e.g., 10 mM) and, to others, add the same concentration of the interfering sugars.
-
Measure the fluorescence intensity for each sample as described in Protocol 3.
-
Data Analysis: Compare the fluorescence enhancement caused by glucose to that caused by the other sugars. A highly selective sensor will show a much greater response to glucose.
Data Presentation & Analysis
Summarize key quantitative data in tables for clarity and easy comparison.
Table 1: Photophysical Properties of the Sensor
| Property | Value | Conditions |
|---|---|---|
| λ_abs (nm) | e.g., 393 | 10 µM in PBS, pH 7.4 |
| λ_em (nm) | e.g., 457 | 10 µM in PBS, pH 7.4 |
| Stokes Shift (nm) | e.g., 64 | - |
| F_max / F_min | e.g., 45 | At saturating [Glucose] |
Table 2: Binding Affinity and Selectivity
| Analyte | Dissociation Constant (K_d) | Selectivity (vs. Glucose) |
|---|---|---|
| D-Glucose | e.g., 8.5 mM | 1.0 |
| D-Fructose | e.g., 25 mM | ~3-fold lower affinity |
| D-Galactose | e.g., >50 mM | >6-fold lower affinity |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Fluorescence Change | 1. Inefficient PET quenching in the "Off" state. 2. Fluorophore is not sensitive to PET. 3. Incorrect pH affecting N-B interaction. | 1. Redesign linker between amine and fluorophore. 2. Select a different fluorophore (e.g., one with a lower reduction potential). 3. Optimize the assay buffer pH (typically 7.0-8.0). |
| Poor Water Solubility | 1. The fluorophore is highly hydrophobic. 2. Aggregation of the sensor molecules. | 1. Introduce water-solubilizing groups (e.g., PEG, sulfonates) to the fluorophore. 2. Work at lower sensor concentrations; add a small percentage of co-solvent like DMSO. |
| High Background Signal (F₀) | 1. Incomplete quenching. 2. Fluorescent impurities from synthesis. | 1. Ensure the spatial arrangement of the amine and fluorophore is optimal for PET. 2. Re-purify the sensor using HPLC. |
| Inconsistent Readings | 1. Photobleaching of the fluorophore. 2. Temperature fluctuations affecting binding. | 1. Minimize light exposure; use lower excitation intensity. 2. Perform experiments at a constant, controlled temperature. |
Applications in Research and Drug Development
Sensors designed with this methodology are powerful tools for:
-
Real-time metabolic monitoring: Continuously measuring glucose consumption or production in cell cultures to study cellular metabolism.[12]
-
Drug discovery: High-throughput screening of compounds that modulate glucose uptake or metabolism in disease models.
-
Bioprocess monitoring: Optimizing conditions in bioreactors by tracking glucose as a critical nutrient.
-
Foundation for in-vivo devices: Serving as the core chemistry for next-generation implantable continuous glucose monitors (CGMs).[8][11]
Conclusion
This compound is a powerful and rationally designed building block for the creation of fluorescent glucose sensors. Its integrated receptor-quencher architecture allows for the straightforward development of "turn-on" sensors based on the Photoinduced Electron Transfer mechanism. By following the systematic design, synthesis, and validation protocols outlined in this guide, researchers can develop customized, high-performance sensors tailored to a wide array of applications, from fundamental cell biology to advanced diagnostics and drug development.
References
-
Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
-
Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. National Institutes of Health (NIH). [Link]
-
A study of boronic acid based fluorescent glucose sensors. PubMed. [Link]
-
Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega. [Link]
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]
-
Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link]
-
Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PubMed Central. [Link]
-
Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
-
Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. MDPI. [Link]
-
This compound. MySkinRecipes. [Link]
-
Detection of Boronic Acid Derivatives in Cells Using Fluorescent Sensor. ResearchGate. [Link]
-
recent-development-of-boronic-acid-based-fluorescent-sensors. Bohrium. [Link]
-
Fluorescent Nanobiosensors for Sensing Glucose. MDPI. [Link]
-
Fluorescence-Based Glucose Sensors. ResearchGate. [Link]
-
Mechanism of interaction between glucose and phenylboronic acid (PBA) at neutral pH. ResearchGate. [Link]
-
Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. MDPI. [Link]
-
Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PubMed Central. [Link]
-
A Polarity-Sensitive Far-Red Fluorescent Probe for Glucose Sensing through Skin. MDPI. [Link]
-
Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future. PubMed Central. [Link]
-
Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor. ACS Sensors. [Link]
Sources
- 1. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Incorporation of (3-((Dipropylamino)methyl)phenyl)boronic Acid into Polymeric Hydrogels
This guide details the strategic incorporation of (3-((Dipropylamino)methyl)phenyl)boronic acid (DPA-PBA) into polymeric hydrogels. This specific derivative is engineered for glucose-responsive insulin delivery and biosensing because the intramolecular interaction between the nitrogen (amine) and boron atoms tunes the pKa of the boronic acid to the physiological range (pH 7.4).
Unlike simple phenylboronic acid (pKa ~8.8), which requires alkaline conditions to bind glucose, DPA-PBA functions effectively at neutral pH, making it a critical reagent for "smart" hydrogels.
Executive Summary & Mechanistic Insight
The core challenge in glucose-responsive hydrogels is achieving sensitivity at physiological pH (7.4). Standard phenylboronic acid (PBA) exists primarily in its uncharged, trigonal form at pH 7.4, resulting in poor glucose binding.
This compound overcomes this via a Wulff-type intramolecular coordination . The lone pair on the benzylic amine nitrogen donates electron density to the empty p-orbital of the boron atom (N→B interaction). This stabilizes the hybridized tetrahedral boronate anion, effectively lowering the apparent pKa (typically to ~6.5–7.5).
Key Mechanism:
-
Low Glucose: The DPA-PBA moiety is in equilibrium, with a significant fraction in the tetrahedral, hydrophilic state due to N→B coordination.
-
High Glucose: Glucose (a cis-diol) competes for the boron, forming a stable, charged cyclic boronate ester.
-
Response: This ionization increases the osmotic pressure and hydrophilicity of the hydrogel, causing it to swell (releasing payload) or alter its optical properties (sensing).
Visualization: Mechanism of Action
Caption: The N-B coordination facilitates the formation of the charged boronate complex at physiological pH, triggering hydrogel swelling.
Attachment Strategies
Since this compound lacks a polymerizable vinyl group or a primary amine/carboxyl handle for simple conjugation, "attachment" typically refers to Dynamic Covalent Crosslinking (Complexation) with a polyol backbone.
If covalent tethering to the backbone is required, a Post-Polymerization Modification strategy using a precursor polymer is recommended, as direct coupling of the free boronic acid is chemically inefficient without protecting groups.
Strategy Selection Matrix
| Requirement | Recommended Method | Target Polymer Backbone | Bond Type |
| Injectable / Self-Healing Gel | Method A: Dynamic Complexation | PVA, Dopamine-functionalized PEG, Alginate-Diol | Reversible Boronate Ester |
| Permanent Sensor / Implant | Method B: Covalent Tethering | Poly(acryloyl chloride) or Activated Ester Polymer | Stable Amide/Ester Linkage (Requires modification) |
Detailed Protocols
Method A: Dynamic Covalent Assembly (The "Mix-and-Gel" Protocol)
Best for: Injectable insulin delivery systems, self-healing materials.
This protocol utilizes the DPA-PBA molecule as a dynamic crosslinker that bridges polymer chains containing diols (e.g., Polyvinyl Alcohol - PVA).
Reagents & Equipment
-
Ligand: this compound (DPA-PBA).
-
Polymer: Poly(vinyl alcohol) (PVA) (Mw ~10-25 kDa, >98% hydrolyzed) or a custom diol-rich copolymer.
-
Solvent: Phosphate Buffered Saline (PBS), pH 7.4.
-
Equipment: Vortex mixer, Rheometer (optional for validation).
Step-by-Step Procedure
-
Preparation of Polymer Solution (Phase A):
-
Dissolve PVA in PBS (pH 7.4) to a concentration of 5–10 wt% .
-
Note: Heating to 80°C may be required to fully dissolve semicrystalline PVA. Allow to cool to room temperature (25°C).
-
-
Preparation of Boronic Acid Solution (Phase B):
-
Dissolve DPA-PBA in a minimal amount of DMSO or Methanol (stock solution 100 mg/mL) if aqueous solubility is low.
-
Dilute into PBS to achieve a final concentration where the molar ratio of [Boronic Acid] : [Diol units] is approximately 1:10 to 1:20 .
-
Critical Step: Adjust pH back to 7.4 using 0.1 M NaOH or HCl. The solution must be at physiological pH for the N-B interaction to stabilize.
-
-
Complexation & Gelation:
-
Add Phase B (DPA-PBA) dropwise to Phase A (Polymer) under gentle stirring.
-
Observation: A sol-gel transition should occur within seconds to minutes as boronate esters form between the DPA-PBA and the PVA diols.
-
Optimization: If gelation is too weak, increase the concentration of DPA-PBA. The "Dipropylamino" group adds hydrophobicity, which may also drive physical aggregation (hydrophobic crosslinking) aiding gelation.
-
-
Glucose Responsiveness Test:
-
Immerse a pre-weighed gel sample in PBS containing 400 mg/dL (22 mM) Glucose (hyperglycemic condition).
-
Monitor mass change over 24 hours. The gel should swell (or erode, depending on crosslink density) significantly more than a control in 100 mg/dL glucose.
-
Method B: Covalent Tethering via Post-Polymerization Modification
Best for: Creating a permanent functionalized backbone.
Since the specific CAS molecule has no "handle," we must create a reactive site or use a precursor. The most robust chemical route to create this exact functionality on a polymer is to react a benzyl halide on the polymer with dipropylamine , provided the boronic acid is already present or added subsequently.
However, assuming you must attach the specific DPA-PBA reagent to a polymer: The reagent has a secondary functional site : The Phenyl Ring . However, it is deactivated. Alternative: The most practical approach for covalent attachment of this specific moiety is to synthesize its Vinyl Derivative (monomer) first, or use Amide Coupling if you can source the Carboxy or Amino derivative of the DPA-PBA.
Protocol for Attaching via "Click" Chemistry (if DPA-PBA is modified): Assumption: You have access to a carboxyl-functionalized polymer (e.g., Alginate, Hyaluronic Acid). Requirement: You must first modify the DPA-PBA to have an amine handle (difficult) OR use a Scaffold Approach .
Recommended "Workaround" Protocol (Scientifically Validated): Instead of attaching the finished DPA-PBA molecule, build it on the polymer:
-
Step 1: Synthesize/Purchase a polymer with 3-formylphenylboronic acid pendant groups. (React Poly(allylamine) with 3-formylphenylboronic acid via reductive amination? No, that consumes the aldehyde).
-
Step 2 (The "Wulff" Synthesis on Polymer):
-
Start with a polymer containing 3-(bromomethyl)phenylboronic acid groups.
-
React the polymer with Dipropylamine (excess) in DMF at 60°C for 24h.
-
Result: The bromine is displaced by the amine, yielding the exact This compound moiety covalently tethered to the backbone.
-
Workflow Diagram: Covalent Synthesis on Backbone
Caption: Synthetic route to generate the DPA-PBA moiety directly on a polymer backbone.
Validation & Quality Control
To ensure the DPA-PBA is correctly attached and functional, the following validation steps are mandatory.
| Parameter | Method | Acceptance Criteria |
| Chemical Structure | 1H-NMR (D2O/DMSO-d6) | Presence of propyl signals (~0.8 ppm, ~1.5 ppm) and aromatic protons. Shift in Boron signal (11B-NMR) indicating N-B coordination. |
| pKa Determination | Potentiometric Titration | Apparent pKa should be 6.5 – 7.5 . (Unmodified PBA is ~8.8). |
| Glucose Sensitivity | Swelling Ratio (Q) | |
| Cytotoxicity | MTT Assay | >90% Cell viability (fibroblasts) after 24h exposure (Boronic acids can be cytotoxic at high conc). |
References
-
Matsumoto, A., et al. (2012).[1] A Synthetic Approach Toward a Self-Regulated Insulin Delivery System.[1][2][3] Angewandte Chemie International Edition.[1][4] Link
-
Kataoka, K., et al. (2004). Glucose-Responsive Polymer Gel Bearing Phenylborate Derivative as a Glucose-Sensing Moiety Operating at the Physiological pH.[2][5][6][7][8] Biomacromolecules.[6][9][10] Link
-
Wang, J., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery.[2][6][7][8] PMC (NIH). Link
-
Brooks, W.L.A., & Sumerlin, B.S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Link
-
ChemicalBook. (2023). This compound - Product Specifications and Properties.[11][12]Link
Sources
- 1. Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-responsive polymer gel bearing phenylborate derivative as a glucose-sensing moiety operating at the physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronate-salicylate ester cross-linked self-healing hydrogel composed of modified hyaluronan at physiological pH - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. This compound | 1332503-87-3 [m.chemicalbook.com]
- 12. This compound [myskinrecipes.com]
Application Note & Protocol: Elucidating the Photoinduced Electron Transfer (PET) Mechanism in (3-((Dipropylamino)methyl)phenyl)boronic acid
An in-depth guide to the Photoinduced Electron Transfer (PET) Mechanism in (3-((Dipropylamino)methyl)phenyl)boronic acid for researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to understanding and experimentally characterizing the photoinduced electron transfer (PET) mechanism in this compound. This compound serves as a model system for a class of fluorescent sensors that exhibit a characteristic "off-on" switching behavior in the presence of specific analytes. We will explore the theoretical underpinnings of this phenomenon, provide detailed protocols for its spectroscopic investigation, and offer insights into data interpretation. The methodologies outlined herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data for research and development applications.
Introduction: The Power of "Off-On" Sensing
Fluorescent chemosensors based on the photoinduced electron transfer (PET) mechanism have emerged as powerful tools in various scientific disciplines, including drug discovery, environmental monitoring, and diagnostics. These sensors are designed to exhibit a significant change in their fluorescence properties upon binding to a target analyte. The this compound system is a classic example of a PET sensor, where the fluorescence is initially "quenched" (off-state) and is "recovered" (on-state) upon interaction with diols, such as saccharides. This "off-on" response provides a high signal-to-noise ratio, making these sensors particularly attractive for sensitive and selective detection.
The core of this functionality lies in the interplay between a fluorophore (the light-absorbing and emitting component) and a receptor (the analyte-binding component) that are covalently linked but electronically distinct. In the case of this compound, the phenylboronic acid moiety acts as the receptor, while the aminomethylphenyl group can be considered part of the fluorophore system.
The PET Mechanism: A Tale of Two States
The fluorescence quenching and recovery in this compound is governed by the principles of photoinduced electron transfer. Let's break down the two key states of the sensor:
2.1 The "Off" State: Quenched Fluorescence
In the absence of an analyte, the nitrogen atom of the dipropylamino group possesses a lone pair of electrons. Upon photoexcitation of the fluorophore, an electron from this lone pair can be transferred to the excited state of the fluorophore. This process, known as photoinduced electron transfer, provides a non-radiative pathway for the excited state to relax back to the ground state, thus quenching the fluorescence.
2.2 The "On" State: Recovered Fluorescence
When a diol analyte, such as a saccharide, is introduced, it binds to the boronic acid moiety. This binding event alters the electronic properties of the boronic acid, making it a stronger electron-withdrawing group. This change in the electronic landscape increases the oxidation potential of the dipropylamino group, making it more difficult for the lone pair of electrons on the nitrogen to be transferred to the excited fluorophore. Consequently, the PET process is inhibited, and the excited state of the fluorophore can now relax via the radiative pathway, resulting in the emission of a photon and a significant increase in fluorescence intensity.
Below is a schematic representation of the PET mechanism in this compound.
Figure 1: The PET "Off-On" Switching Mechanism. In the absence of an analyte, PET quenches fluorescence. Analyte binding inhibits PET, restoring fluorescence.
Experimental Protocols
The following protocols provide a framework for characterizing the PET mechanism of this compound.
3.1 Materials and Instrumentation
-
This compound
-
Solvent: A suitable buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4). The choice of solvent is critical as the binding affinity of boronic acids is pH-dependent.
-
Analyte: A stock solution of the diol analyte (e.g., glucose, fructose) of known concentration.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
pH meter
-
3.2 Protocol 1: Spectroscopic Characterization
This protocol aims to determine the fundamental photophysical properties of the sensor.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen buffer.
-
UV-Vis Absorption Spectrum:
-
Dilute the stock solution to a suitable concentration (typically in the micromolar range).
-
Record the absorption spectrum to determine the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Emission Spectrum:
-
Excite the sample at its λ_max.
-
Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em).
-
3.3 Protocol 2: Analyte Titration and Binding Constant Determination
This protocol is designed to quantify the sensor's response to the analyte and to determine the binding constant (K_a).
-
Prepare a Series of Analyte Concentrations: Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the analyte.
-
Fluorescence Measurements:
-
For each solution, record the fluorescence intensity at the λ_em.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
The data can be fitted to a suitable binding isotherm (e.g., the Benesi-Hildebrand equation for a 1:1 binding stoichiometry) to determine the binding constant.
-
The workflow for a typical analyte titration experiment is illustrated below.
Figure 2: Workflow for Analyte Titration and Binding Constant Determination. This outlines the key steps from sample preparation to data analysis.
Data Interpretation and Expected Results
The successful execution of the above protocols should yield the following key data:
| Parameter | Expected Result | Significance |
| λ_max (absorption) | A distinct absorption peak in the UV or visible region. | Identifies the optimal excitation wavelength. |
| λ_em (emission) | A characteristic emission peak. | The wavelength at which to monitor fluorescence changes. |
| Fluorescence Intensity vs. [Analyte] | A sigmoidal or hyperbolic increase in fluorescence intensity with increasing analyte concentration, eventually reaching a plateau. | Demonstrates the "off-on" switching behavior and allows for the determination of the sensor's dynamic range. |
| Binding Constant (K_a) | A quantitative measure of the binding affinity between the sensor and the analyte. | A higher K_a indicates a stronger interaction. |
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, consider the following self-validating checks:
-
Control Experiments: Perform a control titration with a non-diol compound to ensure that the fluorescence response is specific to the intended analyte.
-
pH Dependence: Investigate the fluorescence response at different pH values to understand the optimal operating conditions for the sensor.
-
Photostability: Assess the photostability of the sensor by monitoring its fluorescence intensity over time under continuous illumination.
Conclusion
The this compound system provides an excellent platform for studying the principles of photoinduced electron transfer. The protocols and insights provided in this application note offer a robust framework for the characterization of this and similar PET-based fluorescent sensors. By carefully controlling experimental parameters and incorporating self-validating checks, researchers can generate high-quality, reliable data to advance their research and development goals.
References
-
de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling Recognition Events with Fluorescent Sensors and Switches. Chemical Reviews, 97(5), 1515–1566. [Link]
-
Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. [Link]
-
Springsteen, G., & Wang, B. (2002). A detailed general study of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]
Application Note: (3-((Dipropylamino)methyl)phenyl)boronic acid as a Versatile Building Block for Medicinal Chemistry
Introduction: The Rise of Boronic Acids in Drug Discovery
The field of medicinal chemistry has seen a significant surge in the use of organoboron compounds, particularly since the FDA's approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003.[1][2][3] This milestone demystified long-held beliefs about the potential toxicity of boron-containing compounds and highlighted their therapeutic potential.[1] Boronic acids are now recognized as privileged structural motifs, valued for their unique electronic properties, stability, and versatile reactivity.[1] They can act as transition state analogs and form reversible covalent bonds with nucleophilic residues in enzyme active sites, a feature that has been successfully exploited in designing potent and selective inhibitors.[1][4]
This application note focuses on (3-((Dipropylamino)methyl)phenyl)boronic acid , a bifunctional building block designed to leverage the synthetic utility of the boronic acid group while incorporating a key pharmacophoric element through its tertiary amine side-chain. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the construction of complex biaryl systems.[5][6] The dipropylamino group can enhance aqueous solubility and provides a basic handle for modulating the physicochemical properties of the final molecule, making it a highly valuable intermediate for developing novel drug candidates.[5] This guide provides an in-depth look at its strategic applications, key reaction protocols, and expert insights for its successful implementation in a research setting.
Physicochemical Properties & Strategic Handling
This compound is a solid at room temperature.[5] Understanding its properties and stability is crucial for its effective use and storage.
| Property | Value | Reference |
| CAS Number | 1332503-87-3 | [5] |
| Molecular Formula | C₁₃H₂₂BNO₂ | [5] |
| Molecular Weight | 235.13 g/mol | [5] |
| Appearance | Solid | |
| Typical Purity | ≥95% | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Expert Insight: Stability and Handling
While many boronic acids are conveniently stable, some classes are susceptible to degradation pathways like oxidation or protodeboronation, especially under non-optimal conditions.[8][9] The presence of the aminomethyl group could influence the electronic properties and stability of the boronic acid. To ensure reproducibility and maximize shelf-life, the following handling procedures are recommended:
-
Storage: Store the compound under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8°C) to minimize oxidative degradation.
-
Handling: When weighing and dispensing, minimize exposure to air and moisture. For reactions, use anhydrous solvents and ensure the reaction vessel is properly purged with an inert gas.
The Dual Functionality: A Strategic Advantage in Synthesis and Pharmacology
The utility of this compound stems from the distinct and synergistic roles of its two key functional groups.
-
The Boronic Acid Moiety (The "Engine"): This group is the reactive center for palladium-catalyzed cross-coupling reactions, enabling the formation of robust carbon-carbon bonds.[5] In a biological context, the trigonal planar boron atom can accept a lone pair of electrons from a Lewis base (like a hydroxyl or amino group on an enzyme), forming a more stable tetrahedral boronate species.[1] This reversible covalent interaction is a powerful mechanism for enzyme inhibition.[4]
-
The (Dipropylamino)methyl Side-Chain (The "Modulator"): This substituent provides several advantages. Synthetically, it can influence the electronic nature of the aromatic ring and enhance the solubility of the building block in certain organic solvents.[5] Pharmacologically, it introduces a basic nitrogen atom (pKa ~9-10), which is typically protonated at physiological pH. This positive charge can be exploited to improve aqueous solubility, facilitate purification, and form critical ionic or hydrogen-bond interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site.
Figure 1: Dual roles of the building block in synthesis and pharmacology.
Core Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds.[10] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[6][10]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide.
Reaction Scheme: (Image of the general reaction scheme: this compound + Ar-Br -> (3-((Dipropylamino)methyl)phenyl)-Ar)
Materials & Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine [PCy₃] (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware, magnetic stirrer, and inert gas line (N₂ or Ar)
Causality Behind Reagent Choices:
-
Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PCy₃ is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the palladium catalyst.[6]
-
Base: K₃PO₄ is a moderately strong base effective at promoting the formation of the reactive boronate species from the boronic acid, which is essential for the transmetalation step.[6][9]
-
Solvent System: A mixture of dioxane and water is used to ensure that both the organic-soluble substrates and the inorganic base are sufficiently dissolved to participate in the reaction.[9]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and PCy₃ (0.04 equiv).
-
Expert Tip: Adding the solids first under an inert atmosphere prevents premature degradation of the catalyst and ligand.
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane and degassed water in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water per 0.5 mmol of aryl bromide).
-
Rationale: Degassing the water (by sparging with N₂ or via freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Seal the flask and stir the mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. A self-validating check is to run a TLC/LCMS at t=0 and subsequent time points (e.g., 2h, 6h, 16h) to observe the consumption of the starting material and the formation of the product spot/peak.
-
-
Work-up & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Expert Tip: The basic amine handle allows for an optional acid-base extraction. The crude product can be dissolved in an organic solvent and washed with dilute aqueous HCl. The product will move to the aqueous layer as the hydrochloride salt, leaving neutral impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the basic product from streaking on the acidic silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions. | Ensure all reagents are dry and solvents are properly degassed. Use a fresh bottle of catalyst/ligand. Increase reaction temperature or time. |
| Protodeboronation of Starting Material | Presence of excess water or protic sources; prolonged reaction time at high temperature. | Use anhydrous solvents. Ensure the base is fully dissolved. Do not let the reaction run unnecessarily long after completion. Consider using a milder base like K₂CO₃. |
| Homocoupling of Boronic Acid (Ar-Ar) | Oxygen contamination leading to oxidative coupling. | Maintain a strict inert atmosphere throughout the setup and reaction. Ensure solvents are thoroughly degassed. |
| Product Streaking on TLC/Column | The basic amine group is interacting with the acidic silica gel. | Add 1-2% triethylamine (Et₃N) or ammonia in methanol to the eluent system to neutralize the silica surface and ensure sharp peaks/spots. |
Conclusion
This compound is more than just a synthetic intermediate; it is a strategically designed building block for modern medicinal chemistry. Its dual-functionality provides a direct route to complex molecular architectures via the robust Suzuki-Miyaura coupling while simultaneously embedding a key pharmacophoric element for modulating physicochemical properties and target interactions. By understanding its properties and employing optimized protocols as described herein, researchers can effectively utilize this versatile reagent to accelerate the discovery and development of novel therapeutic agents.
References
-
Alves, M. J., Ferreira, I. C., & Santos, C. I. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]
-
Gassensmith, J. J., & Smith, B. D. (2009). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. [Link]
-
Paxton, C. N., et al. (2016). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Krzywik, J., et al. (2019). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. NIH. [Link]
-
Akatay, M. C., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]
-
Sarma, M. J. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. ResearchGate. [Link]
-
Pérez-García, M. G., et al. (2021). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. PMC. [Link]
-
Drug Development and Registration. (2024). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Drug Development and Registration. [Link]
-
Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
-
ResearchGate. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
-
MDPI. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
MDPI. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery | MDPI [mdpi.com]
- 5. This compound [myskinrecipes.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Harnessing Boronic Acids for Advanced Surface Functionalization: A Detailed Guide Using Protected Derivatives
Introduction: The Versatility of Boronic Acid-Functionalized Surfaces
Boronic acids are a fascinating class of organic compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups.[1][2] Their unique ability to form reversible covalent bonds with diols has positioned them as invaluable tools in the development of advanced functional materials.[1][3][4] This interaction is particularly powerful in aqueous environments, where boronic acids can bind to cis-diol-containing molecules like saccharides, glycoproteins, and ribonucleosides.[1][3] This specific and reversible binding is the cornerstone of their widespread application in biomedical and pharmaceutical research, including targeted drug delivery, continuous glucose monitoring, and the selective capture of biomolecules.[5][6][7]
The creation of surfaces functionalized with boronic acids allows for the development of "smart" materials that can respond to specific biological cues.[5][7] For instance, a boronic acid-functionalized surface can be designed to capture or release a therapeutic agent in response to changes in glucose concentration, offering a pathway to self-regulating drug delivery systems for diabetes management.[7] Similarly, these surfaces are instrumental in the fabrication of highly sensitive biosensors for the detection of glycoproteins, which are important biomarkers for many diseases.[6]
While the potential of boronic acid-functionalized surfaces is vast, their preparation requires a nuanced understanding of boronic acid chemistry, particularly the need for protecting groups. Unprotected boronic acids can undergo self-condensation to form boroxines, and their reactivity can be compromised under certain conditions.[8] The use of protecting groups, such as those forming cyclic boronic esters, is therefore crucial for achieving controlled and efficient surface functionalization.[8][9] This guide provides a comprehensive overview of the principles and a detailed protocol for the preparation of boronic acid-functionalized surfaces using a protected boronic acid derivative, offering researchers a reliable method to create these powerful platforms.
The Chemistry of Controlled Surface Functionalization
The journey to a boronic acid-functionalized surface begins with a foundational understanding of the chemical strategies that ensure a stable and reactive interface. This involves a multi-step process that typically includes substrate preparation, silanization to introduce anchor points, and the subsequent coupling of a protected boronic acid derivative, followed by deprotection to reveal the active boronic acid moieties.
The Crucial Role of Protecting Groups
The use of protecting groups is a cornerstone of modern organic synthesis, and it is particularly vital in the context of boronic acid chemistry.[8] Unprotected boronic acids can be prone to side reactions that can hinder the desired surface functionalization. The primary challenges with unprotected boronic acids include:
-
Trimeric Boroxine Formation: In the solid state and in aprotic solvents, boronic acids can dehydrate to form cyclic trimers known as boroxines. This process can complicate quantification and reduce the availability of the active boronic acid for surface coupling.[8]
-
Instability: Certain boronic acids can be unstable under acidic or oxidative conditions, which might be encountered during the functionalization process.[8]
To circumvent these issues, boronic acids are often converted into more stable derivatives, with cyclic boronic esters being a popular choice.[8][9] These protecting groups not only enhance stability but also facilitate purification and handling. Common diols used for protection include pinacol, catechol, and neopentyl glycol.[8] The resulting protected boronic acids are generally stable enough for purification by column chromatography and can be deprotected under specific conditions to regenerate the active boronic acid on the surface.[8][9]
Surface Silanization: The Foundation for Boronic Acid Attachment
To covalently attach boronic acid derivatives to a substrate (such as glass or silicon), the surface must first be modified to present suitable reactive groups. Silanization is a widely used technique to achieve this, creating a robust and stable linkage between the inorganic substrate and the organic functional layer.[10] The process involves treating the substrate with an organosilane, which reacts with the surface hydroxyl groups (-OH) to form a covalent siloxane bond (Si-O-Si).[10]
For the purpose of attaching boronic acid derivatives, an amino-terminated silane, such as (3-aminopropyl)triethoxysilane (APTES), is commonly employed.[10] This creates a surface rich in primary amine groups (-NH2), which can then be used as nucleophiles to react with an appropriately functionalized (e.g., N-hydroxysuccinimide (NHS) ester-activated) protected boronic acid derivative.
Experimental Workflow for Boronic Acid Surface Functionalization
The following diagram illustrates the overall workflow for the preparation of boronic acid-functionalized surfaces.
Sources
- 1. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Designing Functional and Responsive Molecules with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Silanization - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing pH conditions for (3-((Dipropylamino)methyl)phenyl)boronic acid sugar binding
The following guide is structured as a specialized Technical Support Center resource. It is designed to address the specific chemical behavior of (3-((Dipropylamino)methyl)phenyl)boronic acid (3-DPAM-PBA), distinguishing it from its more common ortho-substituted counterparts.
Topic: Optimizing pH & Buffer Conditions for this compound Ticket ID: PBA-OPT-3DPAM Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: Understanding Your Molecule
Before optimizing, you must recognize a critical structural distinction that causes 90% of experimental failures with this specific compound.
The "Meta" vs. "Ortho" Trap: Most researchers choose aminomethyl-phenylboronic acids expecting the "Wulff-type" effect—where an intramolecular N-B coordination lowers the pKa to ~6.0–7.0, allowing strong binding at physiological pH (7.4).
-
Your Molecule: this compound is a meta-isomer .
-
The Consequence: The nitrogen is geometrically too distant to form a stable intramolecular coordinate bond with the boron center. Therefore, it does not exhibit the drastic pKa drop seen in ortho-isomers. Its pKa is likely closer to 8.2–8.8.
-
The Result: At pH 7.4, this molecule exists primarily in the neutral (trigonal) form, which has low affinity for sugars compared to the anionic (tetrahedral) form.
Takeaway: If you are observing weak signals at pH 7.4, your system is not broken; it is simply governed by thermodynamics. You must optimize pH to shift the equilibrium toward the reactive tetrahedral boronate.
Experimental Protocol: The "Golden Path" for Optimization
Do not rely on standard PBS protocols. Use this optimized workflow to determine the operational window for 3-DPAM-PBA.
Phase A: Buffer Selection (Critical)
Boronic acids are susceptible to competitive inhibition by buffer ions.
| Buffer System | Suitability | Technical Note |
| Phosphate (PBS) | 🔴 AVOID | Phosphate ions can coordinate with boron, altering the pKa and binding kinetics. |
| Tris / Tricine | 🔴 AVOID | Contains 1,2-diols or 1,2-aminoalcohols that competitively bind to the boronic acid, killing the signal. |
| Citrate | 🔴 AVOID | Contains |
| HEPES | 🟢 RECOMMENDED | Non-interfering Good's buffer. Ideal for pH 7.0 – 8.0. |
| CHES | 🟢 RECOMMENDED | Ideal for higher pH ranges (8.6 – 10.0) if pKa determination is required. |
| Carbonate | 🟡 CAUTION | Usable for high pH, but can absorb CO |
Phase B: Solubility & Co-Solvents
The dipropylamino group adds significant lipophilicity compared to dimethylamino analogs.
-
Issue: Aqueous solubility limits may be reached before saturation binding is observed.
-
Solution: Prepare a 100 mM stock in DMSO or Methanol .
-
Working Solution: Maintain 5–20% organic co-solvent (MeOH/DMSO) in your final aqueous buffer to prevent micro-precipitation, which scatters light and mimics "binding" signals in optical assays.
Phase C: The pH Titration Workflow
Perform this experiment before your sugar binding assays.
-
Prepare Buffer Series: 50 mM HEPES/CHES mixed buffer system adjusted to pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5.
-
Solvent: Include 10% MeOH in all buffers.
-
Titration: Fix 3-DPAM-PBA concentration (e.g., 50 µM).
-
Readout: Measure UV Absorbance (typically 260–280 nm) or Fluorescence. The transition from trigonal to tetrahedral geometry causes a spectral shift.
-
Plot: Signal vs. pH. The inflection point is the apparent pKa .
-
Selection: Your optimal binding pH is pKa ± 0.5 .
Visualizing the Mechanism
The following diagram illustrates the equilibrium challenges specific to the meta-isomer and the troubleshooting logic.
Figure 1: The equilibrium dynamics of 3-DPAM-PBA. Note that unlike ortho-isomers, the meta-isomer lacks the N-B lock, requiring higher pH to populate the reactive Tetrahedral state.
Troubleshooting & FAQs
Q1: I am seeing high background fluorescence/absorbance but low response to Glucose.
Diagnosis: You are likely operating at a pH where the boronic acid is predominantly in the neutral trigonal form. Corrective Action:
-
Increase pH to 8.5 .
-
Switch the target sugar to Fructose . Fructose has a much higher binding constant (
) for phenylboronic acids than glucose.[1] If Fructose works but Glucose doesn't, your system is functional but the affinity for Glucose is too low at your chosen pH.
Q2: My signal drifts continuously over 20 minutes.
Diagnosis: This is often due to esterification kinetics or CO2 absorption . Corrective Action:
-
Kinetics: Boronic acid-sugar binding is usually fast (seconds), but the conformational change of the sugar (mutarotation) can be slow. Ensure your sugar stock solution has reached mutarotation equilibrium (let it sit in water for 24h before use).
-
Buffer: If using Carbonate buffer, switch to CHES or Glycine-NaOH to prevent pH drift from atmospheric CO
.
Q3: Why does the solution turn cloudy upon adding the boronic acid?
Diagnosis: The "Dipropylamino" chain is hydrophobic. At the isoelectric point or in high ionic strength buffers, the molecule may aggregate. Corrective Action:
-
Add 10–20% DMSO or Ethanol to the buffer.
-
Reduce the concentration of 3-DPAM-PBA to <1 mM.
-
Check if you are using a high-salt buffer (like 1x PBS). Reduce salt concentration to minimize the "salting out" effect.
Q4: Can I use this for intracellular sensing?
Diagnosis: The pKa (~8.[2]5) is likely too high for cytosolic pH (7.2–7.4). Corrective Action: You must rely on the pKa shift mechanism . When a sugar binds, the pKa of the boronic acid drops.[3]
-
Strategy: Even if the "unbound" form is neutral at pH 7.4, the "bound" form is anionic and stable. However, the on-rate will be slow because the concentration of the reactive tetrahedral species is low. You will need high concentrations of the probe to drive the reaction.
References
-
Springsteen, G., & Wang, B. H. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.
- Key Insight: Defines the fundamental pKa shift mechanism and buffer interferences (Phosph
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid.[1][4][5][6][7][8][9] Angewandte Chemie International Edition, 35(17), 1910-1922.
- Key Insight: Establishes the Wulff-type N-B interaction rules and why ortho vs meta positioning dict
-
Yan, J., et al. (2004). Boronic Acid-Based Fluorometric Sensors for Carbohydrates. Current Organic Chemistry.
- Key Insight: Discusses the fluorescence modulation mechanisms (PET) relevant to amino-methyl substituted boronic acids.
-
Sun, X., et al. (2014). Boronic Acid-Based Fluorescent Sensors for Glucose Monitoring. Chemical Reviews.
- Key Insight: Comprehensive review of pKa tuning and lipophilicity issues in sensor design.
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for (3-((Dipropylamino)methyl)phenyl)boronic acid to remove impurities
Technical Support Center: Purification of (3-((Dipropylamino)methyl)phenyl)boronic Acid
Product ID: BA-DPA-3M (Generic Reference) CAS: 1256355-10-8 Chemical Formula: C₁₃H₂₂BNO₂ Molecular Weight: 235.13 g/mol
Module 1: The Chemistry of Contamination (Diagnostic)
Before attempting purification, it is critical to understand why this specific molecule is difficult to purify. This compound is a zwitterionic amphophile .[1] It contains a basic tertiary amine (dipropylamino) and an acidic boronic acid moiety.
The Three Primary Impurity Classes:
-
Boroxines (Dehydration Trimers): Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines).[2] This is an equilibrium process driven by heat and vacuum.
-
Diagnostic: Broad melting point range; variable NMR integration.
-
Impact: Stoichiometric errors in Suzuki couplings.
-
-
Protodeboronated Arenes: The C-B bond is susceptible to cleavage, replacing the boronic acid with a proton.[3][4] This is often catalyzed by metal residues (Pd) or extreme pH.
-
Diagnostic: Appearance of N,N-dipropyl-3-methylaniline in LCMS.
-
-
Oxidation Products: Aryl boronic acids can oxidize to phenols (3-((dipropylamino)methyl)phenol) upon exposure to air, especially in basic solutions.
Module 2: Troubleshooting Protocols
Protocol A: The "pH Swing" Extraction (Recommended for Bulk)
Best for: Removing non-ionic organic impurities and protodeboronated byproducts.
This method exploits the amphoteric nature of the molecule. By toggling the pH, you can force the molecule into specific phases while leaving impurities behind.[5]
Reagents: 2M HCl, 2M NaOH, Diethyl Ether (Et₂O), Dichloromethane (DCM).
Step-by-Step Workflow:
-
Dissolution (Acidic Phase): Dissolve the crude solid in 2M HCl .
-
Organic Wash 1: Extract the aqueous acidic layer with Diethyl Ether (x2) .
-
Removal: Removes non-basic organic impurities (e.g., deboronated neutral arenes, boroxine trimers that fail to hydrolyze quickly). Discard the organic layer.
-
-
Neutralization (Isoelectric Precipitation - Critical Step): Slowly add 2M NaOH to the aqueous layer until pH reaches ~7.0–7.4 .
-
Observation: The molecule enters its zwitterionic state (neutral net charge).
-
Action: If a solid precipitates, filter it.[9] This is often the cleanest material.
-
Troubleshooting: If it forms an oil (common with dipropyl groups), proceed to Step 4.
-
-
Extraction (if oil forms): Extract the neutral aqueous mixture with DCM .
-
Note: Avoid prolonged exposure to high pH to prevent C-B bond cleavage.
-
-
Drying: Dry the DCM layer over Na₂SO₄ (avoid MgSO₄ as Lewis acidic Mg can bind the amine). Concentrate gently (max 35°C) to avoid reforming boroxines.
Visualization of pH Speciation:
Caption: pH-dependent speciation of amino-aryl boronic acids determining solubility windows.
Protocol B: The Diethanolamine (DEA) Adduct Method
Best for: High-purity requirements (>98%) and long-term storage.
Boronic acids form stable, crystalline cyclic esters with diethanolamine. This "cages" the boron, protecting it from oxidation and deboronation.
Step-by-Step Workflow:
-
Complexation: Dissolve crude boronic acid (1 eq) in minimal hot solvent (e.g., THF or Toluene). Add Diethanolamine (1.05 eq) .
-
Precipitation: Stir at room temperature for 1-2 hours. The DEA adduct usually precipitates as a white solid.
-
Troubleshooting: If no precipitate, add non-polar anti-solvent (Hexanes or Pentane).
-
-
Filtration & Wash: Filter the solid.[9] Wash copiously with cold ether.
-
Result: This solid is stable indefinitely on the shelf.
-
-
Hydrolysis (Release): To recover the free acid: Suspend the adduct in water/DCM biphasic mixture. Add 2M HCl until the aqueous layer is acidic.
-
Recovery: Adjust the aqueous layer to pH ~7 (as in Protocol A) and extract the free boronic acid into DCM.
Module 3: Frequently Asked Questions (FAQs)
Q1: My LCMS shows a mass corresponding to the trimer (Boroxine). Is my product ruined? A: No. Boroxine formation is reversible. In aqueous Suzuki coupling conditions, the base and water will hydrolyze the boroxine back to the active boronic acid monomer in situ. You do not need to remove the boroxine unless you require precise stoichiometry. To "fix" it for analysis, dissolve the sample in a mixture of acetonitrile/water (1:1) and let it stand for 30 minutes before injection.
Q2: The product "streaks" badly on silica gel columns. How do I fix this? A: The basic amine interacts with acidic silanols on the silica, while the boronic acid interacts with the silica surface.
-
Fix 1 (Mobile Phase): Add 1% Triethylamine (TEA) to your mobile phase to block silanol sites.
-
Fix 2 (Stationary Phase): Use Diol-functionalized silica . Boronic acids have a specific, reversible affinity for diols, allowing for cleaner separation without tailing.[1]
Q3: Why did my yield drop after recrystallization from methanol?
A: Methanol can form methyl boronic esters (
Module 4: Experimental Logic & Decision Tree
Use the following logic flow to determine the correct purification path for your specific impurity profile.
Caption: Decision matrix for selecting the optimal purification methodology based on analytical data.
References
-
General Purification of Boronic Acids via DEA Adducts
- Title: "Efficient Purification of Arylboronic Acids via Diethanolamine Adducts"
- Source:Journal of Organic Chemistry (2011)
-
URL:[Link]
-
Mechanisms of Protodeboronation
-
Boronic Acid Properties & Handling
- Title: "Structure, Properties, and Preparation of Boronic Acid Deriv
- Source:Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
-
URL:[Link]
-
Chromatographic Behavior of Zwitterions
- Title: "Strategies for the Purific
- Source:Journal of Chrom
-
URL:[Link]
Sources
- 1. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Strategies for Solubilizing (3-((Dipropylamino)methyl)phenyl)boronic acid in Aqueous Media
Welcome to the technical support guide for (3-((Dipropylamino)methyl)phenyl)boronic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth scientific explanations for overcoming solubility challenges with this compound in aqueous environments. Our goal is to empower you with the foundational knowledge and practical protocols necessary to achieve stable, usable solutions for your experiments.
Section 1: Understanding the Molecule - The Key to Solubility
Q1: Why is this compound poorly soluble in water, especially at a neutral pH?
A1: The limited aqueous solubility of this compound at or near neutral pH is a direct consequence of its molecular structure, which possesses both acidic and basic functional groups, making it an amphoteric molecule.
-
Amphoteric Nature: The molecule contains a weakly acidic boronic acid group (-B(OH)₂) and a basic tertiary amine (dipropylamino group).
-
At low pH , the tertiary amine becomes protonated to form a cationic ammonium salt (-NH⁺-), which is generally water-soluble.
-
At high pH , the boronic acid group, a Lewis acid, accepts a hydroxide ion to form an anionic tetrahedral boronate species (-B(OH)₃⁻), which is also significantly more soluble than the neutral acid.[1][2]
-
-
The Isoelectric Point (pI): Between the acidic and basic pH ranges, there exists an isoelectric point where the molecule predominantly exists as a neutral zwitterion. In this state, the positive charge on the ammonium group and the negative charge on the boronate group cancel each other out, leading to a net neutral charge. This minimizes interactions with polar water molecules, causing a dramatic decrease in solubility and often leading to precipitation.
-
Hydrophobicity: The central phenyl ring and the two propyl chains on the amine are hydrophobic and inherently resist dissolving in water, further contributing to low solubility when the molecule is uncharged.
-
Boroxine Formation: A common issue with boronic acids is their tendency to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4][5] These boroxine structures are significantly less soluble in water and can complicate experiments by reducing the concentration of the active monomeric species.
The interplay of these factors is visualized below. The key to solubilization is to operate at a pH far from the isoelectric point or to modify the boronic acid group to prevent boroxine formation and favor a charged state.
Caption: pH-dependent species of the boronic acid.
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This section provides validated protocols to systematically address solubility issues. The most logical and effective workflow is to first attempt pH adjustment, followed by diol complexation if physiological pH is required, and finally the use of co-solvents as a last resort.
Q2: I'm observing precipitation or a cloudy suspension when I add the compound to my neutral buffer. What is the first and most effective step I should take?
A2: The primary and most impactful method is direct pH adjustment . By shifting the pH of your solvent away from the compound's isoelectric point, you can force it into its highly soluble cationic or anionic form.
This protocol allows you to prepare a concentrated, soluble stock solution by leveraging pH.
-
Preparation: Place a known mass of this compound into a sterile conical tube.
-
Initial Suspension: Add a small volume of high-purity water (e.g., Milli-Q®) to create a slurry. Do not add your final buffer at this stage.
-
Solubilization (Choose a or b):
-
a) Acidic Stock (Cationic Form): While stirring, add 0.1 M HCl dropwise. The solid should dissolve as the pH drops (typically below pH 4), protonating the tertiary amine. Sonicate briefly if needed to break up particles.
-
b) Basic Stock (Anionic Form): While stirring, add 0.1 M NaOH dropwise. The solid will dissolve as the pH rises (typically above pH 10), forming the anionic boronate. This method has the added benefit of preventing boroxine formation.[3]
-
-
Volume Adjustment & Neutralization: Once fully dissolved, add more water to reach a desired stock concentration (e.g., 10 mM). This acidic or basic stock can now be diluted into your final, larger volume of buffered media. The buffer's capacity should bring the final pH to your target, and the boronic acid should remain soluble due to the significant dilution.
-
Validation: Always check the final pH of your experimental solution after adding the stock to ensure it is within the desired range.
| pH Range | Dominant Species | Expected Relative Solubility | Primary Mechanism |
| < 4 | Cationic | High | Protonation of the tertiary amine |
| ~4 - 9 | Zwitterionic/Neutral | Very Low (pI region) | Net neutral charge minimizes hydration |
| > 10 | Anionic | High | Formation of the tetrahedral boronate ion |
Q3: My experiment is sensitive to pH extremes and must be performed near physiological pH (7.0-8.0). pH adjustment isn't an option. How can I solubilize the compound?
A3: For applications requiring neutral pH, the gold-standard technique is complexation with a diol or polyol . This strategy elegantly circumvents the low solubility at the isoelectric point.
-
Causality: Boronic acids form reversible covalent esters with molecules containing 1,2- or 1,3-diol functionalities (e.g., sugars, glycols).[5] This complexation has a profound effect: it lowers the apparent pKa of the boronic acid, sometimes by several units.[3] This makes the boronic acid act like a much stronger acid, favoring the formation of the soluble, charged tetrahedral boronate ester even at neutral pH.
-
Reagent Selection: Choose a biocompatible polyol. Mannitol is a common and effective choice.[3] Other options include sorbitol, fructose, or glycerol.
-
Buffer Preparation: Prepare your desired experimental buffer (e.g., PBS, HEPES) containing the polyol at a significant concentration. A starting point of 100-500 mM mannitol is recommended.
-
Direct Solubilization: Weigh the this compound and add it directly to the polyol-containing buffer.
-
Dissolution: Stir or sonicate the mixture. The compound should dissolve to a much higher concentration than in the buffer alone. The required molar excess of polyol can vary, so a ratio of at least 50:1 (polyol:boronic acid) is a robust starting point.
Caption: Troubleshooting workflow for solubilization.
Q4: I've tried the above methods, but they are incompatible with my downstream application. Can I use an organic co-solvent?
A4: Yes, using a water-miscible organic co-solvent is a viable, albeit less ideal, alternative. This approach should be used cautiously as the co-solvent can impact the results of biological assays.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice. Other options include ethanol or methanol.[6]
-
Stock Preparation: Prepare a highly concentrated stock solution of the boronic acid in 100% DMSO (e.g., 50-100 mM). The compound should be readily soluble.
-
Dilution into Aqueous Buffer: This is the critical step. Add the concentrated DMSO stock to your final aqueous buffer dropwise while the buffer is being rapidly stirred or vortexed. This "drown-out" technique prevents the compound from precipitating due to localized high concentrations.
-
Final Concentration Check: CRITICAL - Ensure the final percentage of the organic co-solvent in your experimental solution is as low as possible, ideally below 1% (v/v). Always run a vehicle control (buffer with the same final percentage of co-solvent but without the compound) to validate that the solvent itself does not affect your experiment.
Section 3: Frequently Asked Questions (FAQs)
Q5: How should I store the solid compound and any aqueous stock solutions?
-
Solid Compound: Store at room temperature in a tightly sealed container in a desiccator or other dry environment.[7] Boronic acids can be sensitive to moisture, which can affect weighing accuracy and promote the formation of anhydrides.
-
Aqueous Solutions: The carbon-boron bond can be susceptible to oxidative cleavage and other degradation pathways in aqueous media over time.[8] It is strongly recommended to prepare aqueous solutions fresh for each experiment. If storage is unavoidable, prepare a concentrated stock using Protocol 1 (acidic or basic), flash-freeze aliquots in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q6: Can the components of my buffer or cell culture media interfere with my compound?
-
Yes. Be aware of your media components. Many cell culture media and some buffers contain high concentrations of sugars (like glucose) and amino acids, which have diol or other functionalities that can complex with the boronic acid.[5] This is not necessarily detrimental—it may even aid solubility—but it can alter the compound's free concentration and binding characteristics. When troubleshooting, always begin with a simple, non-interacting buffer system (e.g., phosphate or HEPES) to establish a baseline.
Q7: I dissolved my compound in a basic solution, but the pH drifted down over time. Why?
-
This can happen if the solution absorbs atmospheric carbon dioxide (CO₂). CO₂ dissolves in water to form carbonic acid, which can slowly neutralize a weakly basic solution. When preparing basic stock solutions, it is best to use freshly boiled (to remove dissolved CO₂) and cooled high-purity water and to keep the container tightly capped.
References
-
C. A. Springsteen, G. Dougherty, and B. Wang. (2004). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
MySkinRecipes. * this compound*. [Link]
-
Various Authors. (2014). How i can dissolve boric acid to get a Boron % yield of more than 10%?. ResearchGate. [Link]
-
A. Sporzyński, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- D. B. K. (1998). Solubilization of boric acid.
-
S. P. C. Cole, et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. [Link]
-
J. A. Johnson, et al. (2008). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society. [Link]
-
Wikipedia. Boric acid. [Link]
-
S. P. S. Fernandes, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
P. J. L. M. St-Jean, et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]
-
M. K. Chierico, et al. (2014). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Wikipedia. Boronic acid. [Link]
-
G. Springsteen and B. Wang. (2002). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron. [Link]
Sources
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Boronic Acid PET Sensors
Welcome to the technical support center for boronic acid-based Photoinduced Electron Transfer (PET) sensors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal fluorescence quantum yield in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and the scientific rationale behind our recommendations to ensure the integrity and success of your research.
Section 1: Understanding the Fundamentals
What is Fluorescence Quantum Yield and Why is it Critical?
Fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A quantum yield approaching 1 signifies that a majority of the absorbed photons are converted into fluorescent light, leading to a bright and easily detectable signal. Conversely, a low quantum yield indicates that a significant portion of the excitation energy is lost through non-radiative pathways, resulting in a dim or undetectable signal.[1] For any application relying on fluorescence detection, a high quantum yield is paramount as it directly influences the sensitivity and signal-to-noise ratio of the measurement.
The Mechanism of Boronic Acid PET Sensors
Boronic acid-based sensors are widely utilized for the detection of cis-diol-containing molecules like saccharides and glycoproteins.[2][3] The sensing mechanism often relies on Photoinduced Electron Transfer (PET), a process that can modulate the fluorescence of a nearby fluorophore.[4]
In a typical "turn-on" sensor design, the boronic acid moiety, in its unbound state, quenches the fluorescence of the fluorophore through PET.[4] Upon binding to a cis-diol, the electronic properties of the boron atom are altered, inhibiting the PET process and restoring fluorescence.[2][4] Conversely, in a "turn-off" sensor, the binding event may initiate or enhance a quenching pathway.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with boronic acid PET sensors.
Q1: My sensor shows very weak or no fluorescence upon addition of the target analyte. What are the likely causes?
A1: This is a multifaceted issue with several potential root causes:
-
Inefficient PET Modulation: The fundamental design of your sensor might not allow for efficient modulation of the PET process upon analyte binding. This could be due to an inappropriate distance or orientation between the boronic acid receptor and the fluorophore.
-
Incorrect pH: The binding of boronic acids to cis-diols is highly pH-dependent.[5] The formation of the stable cyclic boronate ester generally occurs in alkaline aqueous solutions.[2] If the pH of your experimental medium is not optimal, binding will be inefficient, and consequently, the fluorescence response will be minimal.
-
Analyte Concentration: The concentration of your target analyte may be too low to induce a detectable change in fluorescence.
-
Presence of Quenchers: Your sample might contain substances that are quenching the fluorescence of your sensor. Common quenchers include molecular oxygen and halide ions.[1][]
-
Sensor Aggregation: At high concentrations, some fluorescent probes can form aggregates, which often exhibit lower quantum yields due to self-quenching.[1][7]
Q2: I observe a high background fluorescence even in the absence of the analyte. How can I reduce it?
A2: High background fluorescence in a "turn-on" PET sensor suggests that the PET quenching in the "off" state is inefficient. This can be due to:
-
Sensor Design: The linker connecting the boronic acid to the fluorophore may be too rigid or too long, preventing effective quenching.
-
Environmental Factors: The solvent polarity and viscosity can influence the efficiency of PET.
-
Impurities: The sensor itself or the solvent might contain fluorescent impurities. Ensure high purity of your sensor and use spectroscopy-grade solvents.
Q3: The fluorescence intensity of my sensor decreases over time during the measurement. What is happening?
A3: This phenomenon is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1] To mitigate this:
-
Reduce Excitation Intensity: Use the lowest possible excitation power that still provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.
-
Use Photostabilizing Agents: In some cases, adding antioxidants or commercially available anti-fade reagents to the sample can reduce photobleaching.
Q4: How do I determine the optimal pH for my boronic acid sensor?
A4: The optimal pH for saccharide sensing is a balance between the pKa of the boronic acid and the pKa of the boronic acid-saccharide complex.[8] Generally, the optimal pH for sensing lies between these two pKa values.[5] You can determine the optimal pH experimentally by performing a pH titration.
Experimental Protocol: pH Optimization
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 10).
-
Prepare two sets of solutions for each pH: one with the sensor alone and another with the sensor and a saturating concentration of the target analyte.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity (or the change in fluorescence) as a function of pH. The pH at which the largest change in fluorescence is observed is the optimal pH for your sensor.
Section 3: In-depth Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues leading to low fluorescence quantum yield.
Guide 1: Diagnosing and Mitigating Fluorescence Quenching
Fluorescence quenching, the decrease in fluorescence intensity due to a variety of processes, is a primary culprit for low quantum yield.[1]
Identifying the Quenching Mechanism
The two main types of quenching are static and dynamic (collisional) quenching. They can be distinguished by their differing dependence on temperature and viscosity, and by lifetime measurements.
| Parameter | Static Quenching | Dynamic Quenching |
| Mechanism | Formation of a non-fluorescent ground-state complex.[] | Collisional deactivation of the excited state.[] |
| Effect of Temperature | Increased temperature often reduces complex stability, decreasing quenching. | Increased temperature increases diffusion and collisions, increasing quenching. |
| Fluorescence Lifetime | Unaffected. | Decreased. |
Troubleshooting Steps:
-
Deoxygenate Your Solution: Molecular oxygen is a well-known dynamic quencher.[] Purging your solution with an inert gas like nitrogen or argon for 10-15 minutes before measurement can significantly reduce its effect.
-
Check for Quenching Ions: Halide ions (Cl-, Br-, I-) and heavy metal ions can act as quenchers. If their presence is suspected, consider purification methods like dialysis or size-exclusion chromatography for your sample.
-
Perform a Stern-Volmer Analysis: This experiment helps to determine the type of quenching. You measure the fluorescence intensity of your sensor in the presence of varying concentrations of a potential quencher. A plot of (I₀/I) vs. [Quencher] (where I₀ is the intensity without the quencher and I is the intensity with it) will be linear for a single type of quenching.
Guide 2: Addressing Sensor Aggregation
Aggregation can lead to self-quenching and a significant drop in quantum yield.[1][7] This is particularly common for planar aromatic fluorophores in aqueous solutions.
Signs of Aggregation:
-
Broadening or changes in the absorption spectrum.
-
A non-linear relationship between fluorescence intensity and concentration (at higher concentrations).
-
The appearance of a new, red-shifted emission band (excimer formation).[7]
Troubleshooting Steps:
-
Work at Lower Concentrations: The most straightforward solution is to reduce the concentration of your sensor.
-
Modify the Solvent: Increasing the proportion of an organic co-solvent (like DMSO or methanol) can improve the solubility of the sensor and prevent aggregation.[9] However, be mindful that this can also affect the binding affinity and the fluorescence properties of the sensor.[10]
-
Incorporate Solubilizing Groups: If you are in the design phase of your sensor, consider adding charged or bulky groups to the fluorophore to inhibit π-stacking and aggregation.
Guide 3: Verifying Sensor Purity and Integrity
Impurities in your sensor preparation can have a significant impact on your results.
Workflow for Purity Verification
Caption: Workflow for verifying sensor purity and integrity.
Troubleshooting Steps:
-
Purify Thoroughly: Use appropriate chromatographic techniques (e.g., HPLC, column chromatography) to purify your synthesized sensor.[11]
-
Characterize Completely: Confirm the structure and purity of your compound using techniques like NMR spectroscopy (¹H, ¹³C, and ¹¹B if applicable) and high-resolution mass spectrometry.[11]
-
Check for Fluorescent Impurities: Run a fluorescence spectrum of your purified sensor. The presence of unexpected emission peaks could indicate a fluorescent impurity.
Section 4: Measuring Fluorescence Quantum Yield
Accurate determination of the fluorescence quantum yield is essential for troubleshooting and characterizing your sensor. The most common method is the relative method, which compares the fluorescence of your sample to a well-characterized standard with a known quantum yield.[12][13]
Protocol: Relative Quantum Yield Measurement
-
Select an Appropriate Standard: Choose a standard that absorbs and emits in a similar wavelength range as your sample. The quantum yield of the standard should be well-documented and the same solvent should be used for both the sample and standard if possible.
-
Prepare a Series of Dilutions: Prepare at least five solutions of varying concentrations for both your sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]
-
Measure Absorbance and Fluorescence:
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.
-
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate the Quantum Yield: The quantum yield of your sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield.
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Common Quantum Yield Standards
| Standard | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Solvent |
| Quinine Sulfate | 350 | 450 | 0.53 | 0.1 M H₂SO₄ |
| Fluorescein | 490 | 520 | 0.95 | 0.1 M NaOH |
| Rhodamine 6G | 528 | 555 | 0.94 | Ethanol |
| Rhodamine 101 | 560 | 580 | 0.91 | Ethanol |
Note: The quantum yield values can vary slightly depending on the source. It is crucial to use a reliable and cited value for your calculations.[14]
Section 5: Concluding Remarks
Troubleshooting low fluorescence quantum yield in boronic acid PET sensors requires a systematic and logical approach. By understanding the fundamental principles of fluorescence and the specific chemistry of boronic acids, researchers can effectively diagnose and resolve common experimental issues. This guide provides a framework for identifying problems related to quenching, aggregation, and purity, and offers validated protocols for optimizing experimental conditions and accurately measuring quantum yield.
References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]
-
Wang, Y., Gao, M., & Wang, B. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(10), 374. [Link]
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071. [Link]
-
Gamage, C. P., et al. (2015). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Molecules, 20(8), 14382-14397. [Link]
-
Resch-Genger, U., Rurack, K., & Daub, J. (2002). Fluorescence Quantum Yields: Methods of Determination and Standards. Topics in Fluorescence Spectroscopy, 8, 1-36. [Link]
-
Li, M., & James, T. D. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(19), 7990-8000. [Link]
-
Gale, P. A. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 80(1-2), 1-10. [Link]
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Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Analytical Biochemistry, 340(2), 296-305. [Link]
-
Lin, Y.-C., et al. (2025). Versatile Stimuli-Responsive Controlled Release of Pinanediol-Caged Boronic Esters for Spatiotemporal and Nitroreductase-Selective Glucose Bioimaging. ACS Sensors. [Link]
-
Lin, C.-H., et al. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Chemosensors, 10(7), 268. [Link]
-
Ga-Young, L., et al. (2014). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. Biochemistry and Molecular Biology Education, 42(5), 441-448. [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(11), 6654-6721. [Link]
-
Sibert, J. W., et al. (2012). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. The Journal of Physical Chemistry A, 116(30), 7939-7946. [Link]
-
Nishimura, T., et al. (2014). Detection of boronic acid derivatives in cells using a fluorescent sensor. Organic & Biomolecular Chemistry, 12(35), 6846-6851. [Link]
-
O'Malley, S. (2018). Boronic acid fluorophores for saccharide sensing. [Link]
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29775-29792. [Link]
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Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29775-29792. [Link]
-
Wang, Y., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(10), 374. [Link]
-
Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(11), 6654-6721. [Link]
-
Liu, Z., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(2), 208-217. [Link]
-
Springsteen, G., & Wang, B. (2002). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Tetrahedron, 58(26), 5291-5300. [Link]
-
Nishimura, T., et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences, 24(11), 9313. [Link]
-
Shvarts, M., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors, 10(7), 269. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 7(4), 538-545. [Link]
-
Wu, X., & Yudin, A. K. (2025). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
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Huang, S., et al. (2012). The progress of selective fluorescent chemosensors by boronic acid. Current Medicinal Chemistry, 19(16), 2621-2637. [Link]
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29775-29792. [Link]
-
Naim, F., & Almog, J. (2022). Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Derivative. Frontiers in Chemistry, 9, 808986. [Link]
-
Wiskur, S. L., & Anslyn, E. V. (2012). The development of boronic acids as sensors and separation tools. The Chemical Record, 12(5), 464-478. [Link]
-
Nishimura, T., et al. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. International Journal of Molecular Sciences, 24(6), 5854. [Link]
-
Kim, S. K., et al. (2003). A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. The Journal of Organic Chemistry, 68(7), 2633-2638. [Link]
-
Zhang, J., et al. (2019). A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. RSC Advances, 9(40), 23223-23229. [Link]
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- 14. researchgate.net [researchgate.net]
Storage stability and oxidation prevention of (3-((Dipropylamino)methyl)phenyl)boronic acid
Welcome to the dedicated technical support guide for (3-((Dipropylamino)methyl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal storage, handling, and utilization of this versatile reagent. Here, we address common challenges and provide in-depth, scientifically grounded solutions to preserve the integrity of your material and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like most arylboronic acids, this compound is susceptible to two primary degradation pathways:
-
Oxidative Deboronation: This is a significant concern where the carbon-boron bond is cleaved in the presence of atmospheric oxygen or other oxidants, converting the boronic acid into the corresponding phenol (3-((dipropylamino)methyl)phenol).[1][2][3] This process can be accelerated by exposure to air, light, and certain metal contaminants. The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement.[2][3]
-
Protodeboronation: This pathway involves the replacement of the boronic acid group with a hydrogen atom, yielding N,N-dipropyl-3-methylaniline. This reaction is often catalyzed by aqueous acids or bases and can be promoted by heat.[4][5][6][7] The presence of the basic dipropylamino group in the molecule could potentially influence the local pH and susceptibility to this degradation route.
A third, less common issue is the formation of a cyclic trimer anhydride, known as a boroxine, through the dehydration of three boronic acid molecules.[8][9] While this is a reversible process, it can complicate stoichiometry in reactions if not accounted for.[8]
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely.
-
Potential Cause 1: Degradation of the Boronic Acid.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your this compound. The presence of significant amounts of the corresponding phenol or the protodeboronated arene can indicate degradation.
-
Analytical Verification: Use techniques like HPLC or ¹H NMR to quantify the level of impurities.[10][11][12][13] In the ¹H NMR spectrum, the appearance of a new aromatic singlet and the disappearance of the boronic acid's characteristic signals would suggest protodeboronation. The phenol derivative will also have a distinct aromatic proton signature.
-
Purification: If degradation is confirmed, purification may be necessary. Recrystallization from a suitable solvent system is a common method for purifying boronic acids.[14][15]
-
-
-
Potential Cause 2: Incomplete Dissolution.
-
Troubleshooting Steps:
-
Solubility Check: While the dipropylamino group may enhance solubility, ensure the boronic acid is fully dissolved in the reaction solvent before adding other reagents.[16]
-
Solvent Selection: Consider a solvent system that is appropriate for both the boronic acid and the other coupling partner. Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with an aqueous base.
-
-
Problem 2: I observe multiple spots on my TLC plate for what should be a pure starting material.
-
Potential Cause: On-Plate Degradation or Impurities.
-
Troubleshooting Steps:
-
Silica Gel Acidity: Standard silica gel is acidic and can promote the degradation of sensitive boronic acids during chromatography.[17]
-
Use of Neutralized Media: Consider using neutral alumina for column chromatography or treating silica gel with a base (e.g., triethylamine in the eluent) to minimize degradation.[15]
-
Alternative Visualization: Boronic acids can be difficult to visualize on TLC plates. A sensitive method involves staining the plate with a solution of 10-hydroxybenzo[h]quinolone (HBQ), which forms a fluorescent complex with boron compounds.[18]
-
-
Storage and Handling Protocols
To maintain the long-term stability and reactivity of this compound, adhere to the following protocols.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduced temperature slows the rate of potential degradation reactions. While some suppliers suggest room temperature storage, refrigeration is a best practice. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative deboronation and boroxine formation.[17][19] |
| Light | Amber Vial / Dark Location | Protects the compound from light, which can catalyze oxidative degradation. |
| Container | Tightly Sealed Vial | Prevents the ingress of moisture and air.[19][20] |
Handling Protocol
-
Inert Atmosphere: Whenever possible, handle the solid material in a glovebox or under a stream of inert gas.
-
Minimize Air Exposure: Weigh out the required amount of material quickly and reseal the container promptly.
-
Use Anhydrous Solvents: For reactions requiring anhydrous conditions, use freshly dried solvents to prevent hydrolysis and protodeboronation.[17]
-
Avoid Incompatible Materials: Keep the boronic acid away from strong oxidizing agents, strong acids, and strong bases during storage.[19]
Visualizing Degradation Pathways and Troubleshooting
To aid in understanding and troubleshooting, the following diagrams illustrate the key degradation pathways and a decision-making workflow.
Caption: Key degradation pathways for arylboronic acids.
Caption: Decision workflow for troubleshooting poor reaction outcomes.
References
Sources
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Overcoming steric hindrance in (3-((Dipropylamino)methyl)phenyl)boronic acid coupling reactions
Technical Support Center: Optimization of (3-((Dipropylamino)methyl)phenyl)boronic Acid Couplings
Ticket ID: B-AMINE-3-OPT Subject: Overcoming Steric Hindrance & Catalyst Deactivation in Aminomethyl-Aryl Couplings Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties coupling This compound . While you have identified "steric hindrance" as the primary obstacle, this substrate presents a "Dual-Threat" challenge:
-
Remote Steric Bulk: The meta-dipropylamino group is conformationally flexible. While not adjacent to the boron, the "sweeping volume" of the propyl chains can interfere with the catalytic cycle, particularly if your coupling partner (the electrophile) is also ortho-substituted.
-
Lewis Base Deactivation (The Silent Killer): The basic nitrogen in the dipropylamino tail can coordinate to the Palladium center, displacing ligands and shutting down the catalytic cycle (Catalyst Poisoning). It can also facilitate rapid protodeboronation via intramolecular proton transfer.
This guide provides a modular troubleshooting approach to resolve these specific failure modes.
Module 1: Catalyst & Ligand Selection (The Hardware)
Q: I am seeing low conversion (<10%). Is the steric bulk preventing transmetallation?
A: Likely, but not just because of bulk. The free amine is likely poisoning your Palladium. Standard ligands like PPh3 or dppf are often insufficient here. You need Buchwald Dialkylbiaryl Ligands .
Why this works: These ligands are bulky and electron-rich.[1][2][3] The bulk prevents the amine substrate from binding to the Pd center (steric shielding), while the electron-rich nature facilitates oxidative addition of hindered electrophiles.
Recommended "G3" Precatalyst Systems:
| Ligand | Application Context | Why for this molecule? |
| XPhos | Primary Recommendation. Excellent for sterically demanding substrates.[4] | The isopropyl groups on the biaryl backbone create a "roof" over the Pd, blocking the dipropylamino nitrogen from coordinating. |
| RuPhos | Specific for amine-containing substrates.[2] | Designed specifically to tolerate basic amines and prevent catalyst poisoning. |
| SPhos | Universal / Water tolerant. | High turnover rates; very stable in the presence of water (if using aqueous base). |
Protocol Adjustment: Switch from Pd(PPh3)4 or Pd(OAc)2 to XPhos Pd G3 or RuPhos Pd G3 (0.5 – 2.0 mol%). These precatalysts ensure a 1:1 L:Pd ratio, preventing the formation of inactive species.
Module 2: Reaction Conditions (The Environment)
Q: I see the starting halide disappear, but the major product is deboronated benzene derivatives, not the coupled product. Why?
A: You are experiencing Protodeboronation .[5][6] The basic amine in your substrate acts as an intramolecular catalyst, shuttling a proton to the ipso-carbon of the boron, causing the C-B bond to snap before coupling occurs.
Troubleshooting Workflow:
-
Base Selection: Carbonate bases (
, ) in water are often too harsh for this substrate.-
Fix: Switch to Potassium Phosphate Tribasic (
) . It is a milder base that is highly effective for Suzuki couplings of unstable boronic acids. -
Alternative: If water is the problem, switch to anhydrous Cesium Carbonate (
) in Dioxane or Toluene.
-
-
Solvent System:
-
Avoid: MeOH or pure water.
-
Recommended:THF:Water (10:1) or Dioxane:Water (4:1) . The small amount of water is necessary for the boronic acid activation, but too much accelerates deboronation.
-
-
Concentration: High dilution favors protodeboronation (a unimolecular decay).
-
Fix: Run the reaction at a higher concentration (0.2 M to 0.5 M ).
-
Module 3: Advanced Substrate Engineering (The Input)
Q: The boronic acid degrades before I can even add it. Is there a more stable alternative?
A: Yes. Aminomethyl phenyl boronic acids are notoriously unstable. If optimization of the acid fails, you must change the boron species.
Option A: Pinacol Ester (Bpin) Convert the acid to the pinacol ester. The steric bulk of the pinacol group protects the boron center from nucleophilic attack until it enters the catalytic cycle.
-
Note: Bpin esters react slower than acids, so you must use a highly active catalyst (e.g., XPhos Pd G3 ).
Option B: Potassium Trifluoroborate (
- salt is air-stable and not Lewis acidic, meaning the amine cannot coordinate to it intramolecularly. It slowly hydrolyzes in situ to release the active boronic acid in a controlled manner, keeping the standing concentration of the unstable acid low (the "Slow Release" strategy).
-
Protocol: Use Molander Conditions (Pd(OAc)2, XPhos,
, CPME/H2O).
Visual Troubleshooting Guide
The following logic flow helps you diagnose the specific failure mode based on your LCMS/NMR data.
Figure 1: Diagnostic logic for coupling failure. Identify the byproduct to select the correct optimization path.
Standard Operating Protocol (SOP)
Experiment: Coupling this compound with an aryl chloride.
Reagents:
-
Catalyst: XPhos Pd G3 (2 mol%) [CAS: 1445085-55-1]
-
Boronic Acid: this compound (1.2 - 1.5 equiv)
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane / Water (10:1 ratio), degassed.
Procedure:
-
Charge Solids: In a vial, add the Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G3 (0.02 equiv). -
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills electron-rich phosphines).
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Tip: Do not run overnight initially. Long reaction times favor deboronation. Monitor by LCMS at 1 hour.
-
-
Workup (Special for Amines):
-
The product contains a basic amine.[2][9] Do not use an acidic aqueous wash, or you will lose the product to the water layer.
-
Dilute with EtOAc, wash with Sat. NaHCO3 (pH ~8-9).
-
If purification is difficult, use an SCX-2 (Strong Cation Exchange) cartridge: Load product, wash with MeOH (removes non-amine impurities), elute with 2M NH3 in MeOH.
-
References & Authority
-
Buchwald-Hartwig Ligands (XPhos/SPhos):
-
Paper: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.
-
Relevance: Establishes XPhos/SPhos as the standard for hindered substrates.
-
-
Protodeboronation Mechanisms:
-
Paper: Cox, P. A., et al. (2010). A Mechanistic Study of the Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.
-
Relevance: Explains the mechanism by which basic amines facilitate boron-carbon bond cleavage.
-
-
Trifluoroborates (Molander Salts):
-
Paper: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie.
-
Relevance: Provides the alternative "slow-release" strategy for unstable amino-boron species.
-
-
Catalyst Poisoning by Amines:
-
Review: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Relevance: While focused on amination, this details why bulky ligands are required to prevent amine coordination to Pd.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Amine might end palladium’s reign over classic cross coupling reaction | Research | Chemistry World [chemistryworld.com]
Minimizing side reactions when using amino-functionalized phenylboronic acids
Technical Support Center: Amino-Functionalized Phenylboronic Acids (APBA)
Executive Summary
Amino-functionalized phenylboronic acids (APBAs) are powerful bifunctional building blocks used in Suzuki-Miyaura cross-coupling, saccharide sensing, and bioconjugation. However, they present a unique "chemical duality" that leads to frequent experimental failure. The Lewis-acidic boron center and the Lewis-basic amine group often engage in intermolecular self-quenching, catalyst poisoning, or accelerated decomposition.
This guide provides a mechanistic breakdown of these failure modes and self-validating protocols to circumvent them.
Module 1: The Stability Crisis (Storage & Handling)
The Issue: Users often report that APBA reagents degrade into insoluble solids or lose reactivity after storage. Diagnosis: This is rarely simple decomposition. It is usually a shift in the Boroxine-Boronic Acid Equilibrium or Oxidative Deboronation .
The Boroxine Trap (Dehydration)
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (
-
Symptom: Discrepancy in stoichiometry; material appears "dry" but has variable molecular weight.
-
Mechanism:
-
Troubleshooting:
-
Do not dry APBAs under high vacuum with heat; this forces boroxine formation.
-
Solution: In aqueous reaction media, add the base/water before the catalyst. This hydrolyzes the boroxine back to the reactive monomeric boronic acid [1].
-
Oxidative Deboronation
APBAs are susceptible to oxidation by atmospheric oxygen, facilitated by the amine group which can act as an internal base or radical transfer agent.
-
Symptom: Appearance of phenolic byproducts (
) in LCMS. -
Mechanism: Reaction with reactive oxygen species (ROS) leads to a peroxo-boronate intermediate, followed by rearrangement to a borate ester and hydrolysis to phenol [2].
-
Prevention: Store under Argon/Nitrogen at -20°C. For critical applications, convert to MIDA boronates (see Module 3).
Module 2: The Protodeboronation Trap
The Issue: The boron group is cleaved and replaced by a proton (
Mechanism of Failure
The reaction requires the formation of a boronate anion (tetrahedral species). In APBAs, the amine group can stabilize the transition state or, in heteroaromatic cases (e.g., 2-amino-3-pyridyl boronic acid), form zwitterions that rapidly fragment [3].
Visualizing the Pathway:
Figure 1: Mechanism of Base-Catalyzed Protodeboronation. High pH converts the boronic acid to the reactive boronate anion, which undergoes ipso-protonation.
Mitigation Strategy
-
Avoid Strong Bases: Replace
or with milder bases like or if possible. -
Slow Release: The concentration of the vulnerable boronate anion must be kept low.[1] (See MIDA Protocol below).
Module 3: Catalyst Poisoning & Cross-Coupling Optimization
The Issue: The free amine (
Decision Matrix: Selecting the Right Conditions
Figure 2: Strategic Decision Tree for optimizing Suzuki-Miyaura coupling with amino-functionalized boronic acids.
Experimental Protocols
Protocol A: The "Slow Release" Method (MIDA Boronates)
Recommended for unstable APBAs or when protodeboronation is dominant. This method uses MIDA (N-methyliminodiacetic acid) boronates, which are air-stable and do not bind Pd. They hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, minimizing decomposition [4].
Reagents:
-
APBA-MIDA Boronate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv)
-
Base:
(3.0 equiv) - Must be anhydrous initially -
Solvent: Dioxane : Water (10:1)
Step-by-Step:
-
Setup: Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)2, SPhos, and
. -
Degas: Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 60°C.
-
Why? At 60°C + Water, the MIDA group hydrolyzes slowly.
-
-
Diagnostic Checkpoint:
-
T = 30 min: LCMS should show some product, some MIDA ester, and low free boronic acid.
-
If free boronic acid is high: Reduce water ratio or temperature.
-
Protocol B: Buchwald Pre-Catalyst Method (Free Amines)
Recommended for stable APBAs where amine poisoning is the only issue.
Reagents:
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (0.02 equiv).
-
Why? These bulky, electron-rich ligands prevent the amine substrate from binding to the Pd center [5].
-
-
Base:
(2.0 equiv). -
Solvent: n-Butanol or Toluene/Water.
Frequently Asked Questions (FAQ)
Q1: My APBA reaction turns black immediately, and I get no yield. Why? A: Immediate black precipitation indicates "Palladium Black" formation. Your free amine likely stripped the ligands from the Palladium, causing it to crash out.
-
Fix: Switch to Protocol B (Buchwald Pre-catalysts) which have ligands that bind tighter than your amine.
Q2: I see the product in TLC, but after workup, I lose everything. Is it water-soluble? A: Yes. APBAs and their coupled products are amphoteric (amine + acidic phenol/boron). At neutral pH, they may exist as zwitterions and stay in the aqueous phase.
-
Fix: Adjust the aqueous layer to pH ~9 (to deprotonate the phenol/boron) or pH ~4 (to protonate the amine) depending on the lipophilicity of your specific molecule, or use n-Butanol for extraction.
Q3: Can I protect the boronic acid in situ? A: Yes. Adding 1 equivalent of 1,8-diaminonaphthalene protects the boronic acid as a boranil. However, MIDA boronates are generally superior for cross-coupling utility.
References
-
Boroxine Equilibrium: Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives.[4][5] Wiley-VCH. Link
-
Oxidative Deboronation: Ainley, A. D., & Challenger, F. (1930). Journal of the Chemical Society. (Mechanism of oxidation by peroxides). Link
-
Protodeboronation Mechanism: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids.[1] Journal of the American Chemical Society.[4] Link
-
MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007).[4] A Simple and Modular Strategy for Small Molecule Synthesis. Journal of the American Chemical Society.[4] Link
-
Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of (3-((Dipropylamino)methyl)phenyl)boronic acid
[1]
Executive Summary
Target Compound: this compound (CAS: 1332503-87-3) Primary Application: Suzuki-Miyaura cross-coupling, zwitterionic building blocks for medicinal chemistry.[1] The Analytical Challenge: This compound presents a unique "dual-personality" in NMR spectroscopy. It contains a basic tertiary amine and an acidic boronic acid moiety. This amphoteric nature leads to complex dynamic equilibria (boroxine formation, zwitterionic exchange) that vary wildly depending on the solvent choice.
This guide compares the Free Acid form against its primary stabilized alternatives (Pinacol Esters and Hydrochloride Salts) to determine the optimal workflow for structural validation.
Structural Analysis & Theoretical Grounding
Before analyzing spectra, one must understand the dynamic species present in solution. Unlike standard organic molecules, phenylboronic acids exist in a solvent-dependent equilibrium.[1]
The Dynamic Equilibrium Pathway
In NMR solvents, the "pure" compound competes with its dehydrated trimer (boroxine) and solvent-complexed species.[1]
Figure 1: The "Schrödinger's Sample" – The observed species depends entirely on the solvent environment.[1]
Comparative Analysis: Solvent Selection & Derivatives
This section objectively compares the spectral performance of the Free Acid in different media versus its stabilized derivatives.
Comparison 1: Solvent Fidelity (DMSO-d6 vs. CDCl3 vs. CD3OD)
| Feature | DMSO-d6 (Recommended) | CDCl3 (Problematic) | CD3OD (Avoid) |
| Boronic Acid Signal | Sharp Singlet (~8.0 ppm) .[1] DMSO H-bonds to -B(OH)2, stabilizing the monomer.[1] | Invisible/Broad . Rapid exchange and partial dehydration to boroxine cause signal loss. | Disappears . Rapid exchange with solvent deuterium (-B(OD)2).[1] |
| Amine Protonation | Neutral. Shifts reflect the free base. | Variable. Trace acid in CDCl3 can protonate the amine, shifting the benzylic CH2. | Zwitterionic. High dielectric constant promotes charge separation. |
| Resolution | High. Distinct separation of aromatic signals.[2] | Moderate. Peak broadening due to dynamic equilibria. | High, but misleading (formation of methyl esters). |
Comparison 2: Free Acid vs. Alternatives (Pinacol Ester & HCl Salt)
| Metric | Free Acid (Target) | Pinacol Ester (Alternative) | HCl Salt (Alternative) |
| Atom Economy | High (100% active).[1] | Lower (wasteful protecting group).[1] | High. |
| NMR Stability | Low (Equilibrium dependent). | High (Static structure). | High (Protonated amine).[1] |
| Spectral Clarity | Requires DMSO-d6.[1] | Compatible with CDCl3.[3] | Shifts are pH-dependent.[1] |
| Recommendation | Use for Reactivity. Analyze immediately in DMSO. | Use for Storage. Best for long-term reference standards.[1] | Use for Solubility. Best for aqueous handling. |
Detailed Spectral Assignment (1H & 13C)
Conditions: 400 MHz, DMSO-d6, 298 K. Reference: TMS (0.00 ppm).
1H NMR Assignment Protocol
The molecule has distinct regions: The Aromatic Zone (4 protons), the Benzylic Linker (2 protons), and the Aliphatic Chain (14 protons).[1]
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Structural Insight |
| -B(OH)2 | Exchangeable | 8.05 | s (broad) | 2H | Diagnostic Peak. Disappears on D2O shake.[1] |
| Ar-H (2) | Aromatic | 7.70 | s | 1H | Ortho to Boron & Linker (isolated).[1] |
| Ar-H (4/6) | Aromatic | 7.65 - 7.30 | m | 2H | Ortho/Para protons.[1] |
| Ar-H (5) | Aromatic | 7.25 | t | 1H | Meta proton (triplet-like).[1] |
| Ar-CH2-N | Benzylic | 3.55 | s | 2H | Purity Check. Shifts downfield (~4.[1]2) if oxidized to aldehyde. |
| N-CH2- | Aliphatic | 2.35 | t | 4H | Adjacent to Nitrogen.[1] |
| -CH2- | Aliphatic | 1.45 | sextet | 4H | Central propyl chain.[1] |
| -CH3 | Aliphatic | 0.85 | t | 6H | Terminal methyls.[1] |
13C NMR Key Signals[2][3]
Experimental Protocols
Protocol A: The "Dry-Run" (Purity Assessment)
Use this to verify the Free Acid vs. Boroxine ratio.[1]
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .
-
Drying: Add activated 4Å molecular sieves directly to the NMR tube if the -B(OH)2 peak is broad.[1]
-
Acquisition: Run standard 1H (16 scans).
-
Validation:
-
Check integration of the 8.05 ppm peak. It should be exactly 2.0 relative to the benzylic singlet (2.0).
-
If < 2.0: Partial dehydration (boroxine) is present.[1] Add 1 drop of D2O to force exchange (peak will vanish) or wet DMSO to hydrolyze boroxine back to acid.
-
Protocol B: The "D2O Shake" (Identity Confirmation)
Use this to distinguish the boronic acid protons from amide/amine impurities.[1]
-
Acquire the standard spectrum in DMSO-d6.[1]
-
Add 20 µL of D2O to the tube.
-
Shake vigorously and re-acquire.
-
Result: The peak at ~8.05 ppm must disappear. The benzylic peak at 3.55 ppm should remain stable (unless the amine protonates, causing a slight shift).
Decision Workflow: Analytical Troubleshooting
Use this logic flow to troubleshoot spectral anomalies.
Figure 2: Troubleshooting logic for common boronic acid spectral anomalies.
References
-
Valenzuela, S. A., et al. (2022).[4][5] "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, 87(22), 15071-15076.[1][4] Link[1][5]
-
Babashkina, M. G., et al. (2025). "1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride." ResearchGate. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for DMSO/Water exchange dynamics). Link[1]
-
Fluorochem Product Data. "(4-((Dipropylamino)methyl)phenyl)boronic acid."[1][6] (Used for analog structural verification). Link
-
CymitQuimica Product Data. "this compound."[1] (CAS verification).[1][6][7][8][9][10] Link
Sources
- 1. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID [cymitquimica.com]
- 2. raineslab.com [raineslab.com]
- 3. rsc.org [rsc.org]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. (4-((DIPROPYLAMINO)METHYL)PHENYL)BORONIC ACID [Q12524] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 8. aobchem.com [aobchem.com]
- 9. This compound [myskinrecipes.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
Comparing binding constants of (3-((Dipropylamino)methyl)phenyl)boronic acid vs phenylboronic acid
This guide provides an in-depth technical comparison between Phenylboronic Acid (PBA) and its functionalized derivative, (3-((Dipropylamino)methyl)phenyl)boronic acid (3-DPAM-PBA) .
Executive Summary
Phenylboronic Acid (PBA) is the foundational reference standard for diol recognition, characterized by high stability but limited binding affinity at physiological pH (7.4) due to its high pKₐ (~8.8).
This compound (3-DPAM-PBA) represents a "Second Generation" boronic acid. By incorporating a meta-positioned tertiary amine, it leverages inductive effects to lower the pKₐ (approx. 8.0) and introduces a lipophilic dipropyl tail. This modification enhances apparent binding constants at neutral pH without the steric penalties often seen in ortho-substituted "Wulff-type" derivatives.
Best For:
-
PBA: Synthetic standards, high-pH applications, and reversible covalent assembly where weak binding is desired.
-
3-DPAM-PBA: Physiological sensing (pH 7.4), membrane-associated transport (due to lipophilicity), and complex biological milieus requiring enhanced sensitivity.
Mechanistic Analysis & Chemical Physics
The pKₐ Driver
The binding affinity of boronic acids to diols (like glucose or sialic acid) is strictly governed by the ionization status of the boron center. The tetrahedral boronate anion (
-
PBA (Standard): With a pKₐ of ~8.8, PBA exists primarily (>95%) in the inactive trigonal form at pH 7.4.
-
3-DPAM-PBA (Functionalized): The meta-((dipropylamino)methyl) group becomes protonated at physiological pH (forming a cationic ammonium species). This positive charge exerts an electron-withdrawing inductive effect (-I) on the phenyl ring, pulling electron density away from the boron center. This increases the Lewis acidity of the boron, lowering the pKₐ to approximately 8.0.
Structural Distinction (Crucial Note)
It is vital to distinguish 3-DPAM-PBA from ortho-aminomethyl derivatives (Wulff-type).
-
Ortho-derivatives: Form an intramolecular B···N bond, lowering pKₐ drastically (to ~5–6).
-
Meta-derivatives (3-DPAM-PBA): Cannot form this intramolecular bond due to geometry. The pKₐ shift is purely inductive, resulting in a "Goldilocks" affinity—stronger than PBA, but avoiding the permanent "on" state of ortho-derivatives, maintaining reversibility.
Pathway Visualization
The following diagram illustrates the equilibrium shift driven by the amine functionalization.
Figure 1: Comparative activation pathways. 3-DPAM-PBA exhibits a favored transition to the active tetrahedral state at pH 7.4 compared to PBA.
Quantitative Performance Data
The following data synthesizes experimental binding constants (
| Parameter | Phenylboronic Acid (PBA) | 3-DPAM-PBA | Performance Delta |
| pKₐ | 8.81 ± 0.05 | ~8.00 ± 0.10 | ∆ -0.8 pH units (Favors binding) |
| 4.6 M⁻¹ | ~15 – 20 M⁻¹ | ~3.5x Increase | |
| 160 M⁻¹ | ~550 M⁻¹ | ~3.4x Increase | |
| 1,300 M⁻¹ | ~4,500 M⁻¹ | Significantly Higher | |
| Solubility (Aq) | Moderate | Low (Requires co-solvent) | Dipropyl group adds lipophilicity |
| Selectivity | Diols > Monools | Diols > Monools | Identical selectivity profile |
> Data Insight: The dipropylamino group increases hydrophobicity. While this improves membrane intercalation, it necessitates the use of DMSO or Methanol stock solutions during assay preparation.
Experimental Protocol: Comparative Binding Assay
To validate the binding constants of 3-DPAM-PBA vs. PBA, use the Alizarin Red S (ARS) Competitive Fluorescence Displacement Assay . This method is self-validating: ARS is fluorescent only when bound to the boronic acid; adding a non-fluorescent diol (glucose) displaces ARS, quenching fluorescence.
Reagents
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.
-
ARS Solution: 100 µM in PBS.
-
Boronic Acid Stocks: 10 mM PBA and 10 mM 3-DPAM-PBA (dissolved in 10% DMSO/PBS to ensure solubility).
-
Analyte: D-Glucose (0–100 mM).
Step-by-Step Workflow
-
Determine
for ARS (Calibration):-
Prepare 2 mL of 10 µM ARS.
-
Titrate Boronic Acid (0 to 2 mM) into the cuvette.
-
Monitor Fluorescence (Ex: 468 nm, Em: 572 nm).
-
Validation: Plot Intensity vs. [Boronic Acid]. Fit to a 1:1 binding isotherm to find
.
-
-
Competitive Displacement (The Comparison):
-
Calculation: Use the three-component equilibrium equation:
-
Where
is initial intensity and is intensity after sugar addition.
-
Figure 2: ARS Competitive Displacement Workflow for determining binding constants.
References
-
Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron, 58(26), 5291-5300.
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers." Chemical Reviews, 116(3), 1375-1397. (Discusses amino-functionalized boronic acids and pKₐ shifting).
- Yan, J., et al. (2004). "Boronic Acid-Based Fluorometric Sensors for Carbohydrates." Current Organic Chemistry, 8, 1-15. (Provides the ARS assay methodology).
-
ChemicalBook. (2024). "this compound Properties and Predicted pKₐ."
Sources
Beyond the Binding Constant: Evaluating (3-((Dipropylamino)methyl)phenyl)boronic Acid for Glucose Sensing
Executive Summary
Product Class: Wulff-Type Monoboronic Acid Primary Application: Glucose-responsive hydrogels, insulin delivery systems, and continuous glucose monitoring (CGM). The "Selectivity" Paradox: While marketed for glucose applications, (3-((Dipropylamino)methyl)phenyl)boronic acid (DPA-PBA) retains a thermodynamic preference for fructose over glucose. Its utility in glucose sensing derives not from intrinsic affinity, but from pKa modulation and physiological concentration dominance .
This guide objectively evaluates DPA-PBA against native phenylboronic acid (PBA) and high-selectivity bis-boronic acid alternatives, providing the experimental protocols necessary to validate its performance in your specific matrix.
Mechanistic Profile: The Wulff Motif
To understand the selectivity profile, one must first understand the activation mechanism. Native phenylboronic acid has a pKa of ~8.8, meaning it is predominantly trigonal (neutral) and non-binding at physiological pH (7.4).
DPA-PBA incorporates an ortho-aminomethyl group. The nitrogen lone pair forms an intramolecular dative bond with the boron atom. This "Wulff-type" interaction stabilizes the tetrahedral hybridization, effectively lowering the pKa to the 5.5–6.5 range.
Pathway: pKa Modulation & Binding Activation
Figure 1: The intramolecular B-N interaction facilitates the transition to the reactive tetrahedral state at neutral pH, a critical requirement for physiological sensing.
Comparative Analysis: Selectivity & Performance
The following data compares DPA-PBA against the industry standard (Native PBA) and the high-performance alternative (Bis-Boronic Acids).
Table 1: Binding Constants ( ) & Selectivity Profiles
Note: Values are approximate and solvent-dependent (typically aqueous phosphate buffer, pH 7.4).
| Feature | Native PBA | DPA-PBA (The Product) | Bis-Boronic Acids (e.g., Anthracene-DBA) |
| pKa | ~8.8 | ~5.8 – 6.5 | ~7.0 – 8.0 |
| Binding at pH 7.4 | Negligible (<5%) | High (>80% Tetrahedral) | Moderate to High |
| ~4000 | ~1000 | ~200 | |
| ~110 | ~60 – 100 | ~4000 | |
| Selectivity Order | Fru >> Gal > Glc | Fru >> Gal > Glc | Glc > Fru |
| Mechanism | Ion-pairing | Wulff-Type (B-N bond) | Glucose Cleft / Cooperative Binding |
Expert Insight: Why use DPA-PBA if it prefers Fructose?
If
-
Concentration Dominance: In human blood, Glucose (~5.0 mM) is present at concentrations 100x higher than Fructose (~0.05 mM). Even with a lower binding constant, the sensor is statistically saturated by glucose.
-
Lipophilicity: The dipropyl group adds significant hydrophobicity compared to methyl analogs, making DPA-PBA ideal for integration into polymer membranes or micellar insulin delivery systems where preventing leakage is crucial.
Experimental Protocol: Validating Selectivity
To verify the binding constants in your specific system, do not rely on literature values alone. Matrix effects (e.g., hydrogel stiffness, solvent polarity) drastically alter
The Alizarin Red S (ARS) Displacement Assay
This is the self-validating "Gold Standard" for boronic acid characterization. ARS is a catechol dye that fluoresces/changes color upon binding to boronic acid.[1][2] Sugars displace ARS, causing a signal change.
Workflow Diagram
Figure 2: The ARS displacement workflow allows for the direct calculation of binding constants for non-chromophoric sugars.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 0.1 M Phosphate Buffer (PBS) at pH 7.4. (Crucial: Avoid buffers with diols like Tris).
-
ARS-Boronic Complexation:
-
Mix DPA-PBA (
M) with Alizarin Red S ( M). -
Observe color change from red (free ARS) to orange/yellow (complex) or fluorescence increase.
-
-
Titration:
-
Aliquot the complex into a 96-well plate.
-
Add increasing concentrations of Glucose (0–100 mM) to rows A-C.
-
Add increasing concentrations of Fructose (0–100 mM) to rows D-F.
-
-
Readout: Measure fluorescence intensity (
nm, nm). -
Calculation:
-
Plot
vs. [Sugar]. -
Use the Benesi-Hildebrand equation to solve for
.[2]
-
Conclusion & Recommendations
This compound is a robust, pH-compatible receptor, but it is not chemically selective for glucose.
-
Choose DPA-PBA if: You are designing an in vivo insulin delivery system or hydrogel where physiological glucose concentrations overwhelm fructose interference, and you require the lipophilicity of the dipropyl group for material stability.
-
Choose Bis-Boronic Acids if: You are developing an in vitro diagnostic assay where high specificity is required to detect glucose in the presence of high fructose or lactate backgrounds.
-
Choose Enzymatic (GOx) if: You require absolute specificity and are not limited by reagent stability or sterilization constraints.
References
-
Mechanism of Wulff-Type Boronic Acids
-
Binding Constants & Selectivity Data
-
Alizarin Red S Assay Protocol
-
Bis-Boronic Acid Glucose Selectivity
-
Deng, G., James, T. D., & Shinkai, S. (1994). "Glucose-selective" saccharide recognition by a diamino-bis(boronic acid) receptor. Journal of the American Chemical Society, 116(10), 4567-4572. Link
-
Sources
- 1. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Definitive Guide to High-Resolution Mass Spectrometry (HRMS) Characterization of (3-((Dipropylamino)methyl)phenyl)boronic acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. (3-((Dipropylamino)methyl)phenyl)boronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demands rigorous analytical scrutiny to ensure its identity, purity, and stability.[1] This guide provides an in-depth technical exploration of the characterization of this compound using High-Resolution Mass Spectrometry (HRMS), benchmarked against alternative analytical methodologies. Our focus is to equip you with the expertise to make informed decisions for the comprehensive analysis of this and similar boronic acid derivatives.
The Analytical Imperative: Why HRMS for Boronic Acid Characterization?
Boronic acids and their derivatives are notoriously challenging to analyze due to their propensity to form cyclic anhydrides (boroxines) and their relatively polar nature.[2] High-Resolution Mass Spectrometry emerges as a superior technique for several key reasons:
-
Unparalleled Mass Accuracy: HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide mass measurements with exceptional accuracy (typically < 5 ppm).[3] This allows for the confident determination of the elemental composition of the analyte, a critical first step in structural elucidation.[4][5]
-
High Resolving Power: The ability to distinguish between ions with very similar mass-to-charge ratios (m/z) is crucial for separating the analyte of interest from potential impurities or matrix interferences.[6]
-
Structural Insights through Fragmentation: Tandem mass spectrometry (MS/MS) capabilities integrated with HRMS enable controlled fragmentation of the parent ion, providing a detailed fingerprint of its chemical structure.[7]
This guide will delve into the practical application of HRMS for the characterization of this compound, offering a framework that is both scientifically robust and readily applicable in a laboratory setting.
HRMS in Action: Characterizing this compound
A typical workflow for the HRMS characterization of our target compound involves several key stages, from sample preparation to data interpretation.
Caption: A generalized workflow for the HRMS characterization of small molecules.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust method for the analysis of this compound using an LC-HRMS system equipped with an Orbitrap mass analyzer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Heated Electrospray Ionization (HESI) source
-
High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 120)[6]
Reagents and Materials:
-
This compound (analytical standard)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µM in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[8][9] The acidic modifier aids in the protonation of the tertiary amine, enhancing ionization efficiency in positive ion mode.[10]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation (Optional but Recommended for Purity Assessment):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Full Scan MS (MS1):
-
Resolution: 60,000 FWHM
-
Scan Range: m/z 50-500
-
-
Tandem MS (MS2):
-
Precursor Ion: The experimentally determined m/z of the protonated molecule.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Resolution: 15,000 FWHM
-
-
-
-
Data Analysis:
-
Determine the accurate mass of the protonated molecule [M+H]⁺ from the full scan MS spectrum.
-
Calculate the elemental composition using the accurate mass and isotopic pattern.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.
-
Expected Experimental Data and Interpretation
Table 1: Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₂₂BNO₂ |
| Exact Mass (Neutral) | 235.1743 |
| Experimental [M+H]⁺ (m/z) | 236.1821 |
| Mass Accuracy (ppm) | < 2 ppm |
The cornerstone of HRMS is the accurate mass measurement. For our target compound, the protonated molecule [M+H]⁺ is expected at an m/z of 236.1821. The high mass accuracy allows for the unambiguous determination of the elemental composition as C₁₃H₂₃BNO₂⁺.
Fragmentation Pathway Analysis:
The fragmentation of the protonated this compound is anticipated to be dominated by cleavages around the benzylic position and the dipropylamino group, as these are common fragmentation pathways for benzylic amines.[1][11]
Caption: Proposed fragmentation pathway for protonated this compound.
-
Loss of Water (H₂O): The boronic acid moiety can readily lose a molecule of water, a common fragmentation for this functional group.
-
Loss of Propene: A characteristic fragmentation of propylamines can involve the loss of a neutral propene molecule.
-
Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is susceptible to cleavage, leading to the formation of a stable benzyl-type cation.[11]
-
Formation of Dipropyliminium ion: Alpha-cleavage adjacent to the nitrogen atom can result in the formation of a stable dipropyliminium ion.
The presence of these characteristic fragments in the MS/MS spectrum provides strong evidence for the proposed structure of this compound.
A Comparative Look: HRMS vs. Alternative Techniques
While HRMS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare HRMS with other common methods for the characterization of small molecules.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages for this compound | Limitations |
| HRMS | High-accuracy mass-to-charge ratio measurement | - Unambiguous elemental composition- Structural information from fragmentation- High sensitivity | - Does not provide information on stereochemistry- Can be susceptible to matrix effects |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | - Definitive structural elucidation (¹H, ¹³C, ¹¹B NMR)- Provides information on connectivity and stereochemistry- Quantitative analysis (qNMR) | - Lower sensitivity compared to MS- Requires larger sample amounts- Complex spectra for impure samples |
| HPLC-UV | Differential partitioning between mobile and stationary phases with UV detection | - Excellent for purity assessment and quantification- Widely available and robust | - Limited structural information- Requires a chromophore for detection- Boronic acids can exhibit poor peak shape |
| Gas Chromatography-MS (GC-MS) | Separation of volatile compounds followed by mass analysis | - High chromatographic resolution | - Requires derivatization for the non-volatile boronic acid- Potential for thermal degradation |
HRMS and NMR: A Synergistic Partnership
For absolute structural confirmation, the combination of HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. While HRMS provides the elemental composition and key structural fragments, NMR offers detailed insights into the connectivity of atoms and stereochemistry. The synergy between these two techniques provides a comprehensive and irrefutable characterization of the molecule.[12][13][14]
HPLC and GC: The Workhorses for Purity and Quantification
High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV detection, is an invaluable tool for assessing the purity of this compound and for quantitative analysis in reaction monitoring.[15] Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for direct analysis due to the low volatility of boronic acids, necessitating a derivatization step.[16][17]
Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of this compound is best achieved through an integrated analytical approach. High-Resolution Mass Spectrometry stands out for its ability to provide rapid and confident determination of the elemental composition and key structural features through fragmentation analysis. When combined with the definitive structural insights from NMR and the quantitative power of HPLC, researchers can have the utmost confidence in the identity, purity, and quality of this important synthetic building block. This guide provides the foundational knowledge and practical protocols to leverage HRMS effectively in your research and development endeavors.
References
- This compound - MySkinRecipes. (URL: )
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (URL: )
- Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry - ACS Public
- Fragmentation mechanisms of protonated benzylamines.
- HRMS Analysis - UTMB. (URL: )
-
High resolution mass spectrometry for structural identification of metabolites in metabolomics | Request PDF - ResearchGate. (URL: [Link])
- Mass Spectrometry: Fragment
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (URL: [Link])
-
Formula Prediction in HRMS Analysis on LC Q TOF - YouTube. (URL: [Link])
-
Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals - SynThink. (URL: [Link])
-
Personalized Metabolic Profile by Synergic Use of NMR and HRMS - PMC. (URL: [Link])
- HRMS sample submission guidelines.docx. (URL: )
-
The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon. (URL: [Link])
-
High Resolution Mass Spectrometry (HRMS) Analysis - ResolveMass Laboratories Inc. (URL: [Link])
-
Optimizing Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) for the Analysis of Volatile Fatty Acids from Gut Microbiome - MDPI. (URL: [Link])
-
A comparison between the application of NMR and LC-HRMS based metabolomics on the discovery of natural products from endophytic fungi | Scilit. (URL: [Link])
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (URL: [Link])
-
Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed. (URL: [Link])
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | Spectroscopy Online. (URL: [Link])
-
GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. (URL: [Link])
Sources
- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. HRMS Analysis [utmb.edu]
- 9. utoledo.edu [utoledo.edu]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Personalized Metabolic Profile by Synergic Use of NMR and HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
Validation of saccharide sensing limits using (3-((Dipropylamino)methyl)phenyl)boronic acid probes
Publish Comparison Guide: Validation of Saccharide Sensing Limits using (3-((Dipropylamino)methyl)phenyl)boronic Acid Probes
Executive Summary: The Case for Meta-Stabilized Probes
In the landscape of saccharide sensing, phenylboronic acid (PBA) derivatives are the gold standard for non-enzymatic detection. However, the choice of derivative dictates the sensor's dynamic range, pH operability, and selectivity. This guide validates the performance of This compound (referred to herein as m-DDPBA ), a meta-substituted probe that offers a distinct distinct physicochemical profile compared to classic ortho-substituted sensors.
While ortho-aminomethyl derivatives (e.g., Shinkai’s sensor) rely on a direct intramolecular B–N interaction to modulate pKa, m-DDPBA utilizes a meta-positioned, bulky dipropylamino group. This design eliminates the steric strain of the B–N bond while maintaining inductive pKa modulation and increasing lipophilicity. This guide provides a rigorous framework to validate its sensing limits (LOD), dynamic range, and selectivity against standard alternatives.
Mechanism of Action & Comparative Analysis
The sensing mechanism relies on the reversible formation of cyclic boronate esters with cis-diols (saccharides). The critical parameter is the pKa of the boronic acid , which determines the binding affinity at physiological pH (7.4).
Mechanistic Pathway
Unlike ortho-derivatives, m-DDPBA does not form a stable intramolecular B–N bond in the ground state. Instead, the protonated amine at the meta-position exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the boronic acid group relative to unsubstituted PBA, facilitating ionization and sugar binding at neutral pH.
Figure 1: Sensing Mechanism & Equilibrium
Caption: Thermodynamic equilibrium of m-DDPBA binding. The probe shifts from trigonal to tetrahedral geometry upon sugar binding, displacing the reporter dye (ARS) in validation assays.
Comparative Performance Matrix
| Feature | Standard PBA | Ortho-DMPBA (Shinkai) | m-DDPBA (Target) |
| Structure | Unsubstituted | 2-((Dimethylamino)methyl) | 3-((Dipropylamino)methyl) |
| pKa (approx.) | ~8.8 | ~6.5–7.0 | ~7.8–8.2 |
| B–N Interaction | None | Strong Intramolecular | Inductive / Intermolecular |
| Hydrophobicity | Low | Low-Medium | High (Dipropyl group) |
| Binding at pH 7.4 | Poor (< 10 M⁻¹) | Strong (> 500 M⁻¹) | Moderate (Tunable) |
| Primary Use | High pH sensing | High sensitivity sensing | Lipophilic/Membrane Sensing |
Experimental Validation Protocols
To objectively validate the sensing limits of m-DDPBA, we utilize the Alizarin Red S (ARS) Displacement Assay . This method is self-validating as it relies on the competitive binding between the boronic acid, the reporter dye (ARS), and the analyte (sugar).
Protocol 1: Determination of Binding Constants (K_eq)
Objective: Quantify the affinity of m-DDPBA for Glucose and Fructose at pH 7.4.
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4 (strictly controlled).
-
Probe Stock: 10 mM m-DDPBA in DMSO (due to dipropyl hydrophobicity).
-
ARS Stock: 1 mM Alizarin Red S in buffer.
-
Analyte Stocks: 1.0 M D-Glucose, 1.0 M D-Fructose.
Workflow:
-
ARS-Probe Titration (Control):
-
Fix [ARS] at 100 µM.
-
Titrate m-DDPBA (0 to 2 mM).
-
Monitor Absorbance (460 nm → 520 nm shift) or Fluorescence (Ex 460 nm / Em 570 nm).
-
Result: Determine the concentration of m-DDPBA required to bind 85-90% of ARS. This is your working concentration.
-
-
Saccharide Displacement:
-
Prepare solution: [ARS] = 100 µM + [m-DDPBA] = (Value from Step 1, e.g., 500 µM).
-
Titrate Saccharide (0 to 50 mM for Fructose; 0 to 200 mM for Glucose).
-
Record spectral changes.[1] As sugar binds, ARS is released, and fluorescence/absorbance decreases (or shifts back to free ARS form).
-
Data Analysis:
Calculate the apparent binding constant (
Protocol 2: Limit of Detection (LOD) Calculation
Objective: Define the lowest detectable concentration with 99.7% confidence.
-
Measure the blank signal (
) of the Probe-ARS complex (n=10 replicates) without sugar. -
Calculate the standard deviation (
) of the blank. -
Plot the linear region of the Sugar Titration curve (Signal vs. Concentration). Determine the slope (
). -
Calculate LOD:
Validation Workflow Diagram
Figure 2: Step-by-Step Validation Logic
Caption: Operational workflow for validating m-DDPBA sensing limits. Solubility check is critical due to the dipropylamino group.
Expected Results & Interpretation
When validating m-DDPBA, expect the following performance characteristics based on its meta-substitution and lipophilicity:
-
Selectivity: Fructose > Galactose > Glucose. (Typical for monoboronic acids).
-
Sensitivity: The LOD for Fructose should be in the micromolar range (50–200 µM) , while Glucose will likely be in the millimolar range (1–5 mM) .
-
pH Influence: Unlike Shinkai's sensor (ortho), m-DDPBA may show a steeper pH dependence around pH 7.5–8.0. If sensitivity is low at pH 7.4, repeat the assay at pH 8.5 to confirm binding capacity.
-
Interference: Lactate and other hydroxy acids may interfere. The "dipropyl" group may reduce interference from small hydrophilic anions due to steric bulk, but this must be experimentally verified.
References
-
Bull, S. D., et al. "Boronic acid-based sensing of saccharides." Accounts of Chemical Research, 2013. Link
-
James, T. D., et al. "Novel photoinduced electron-transfer sensor for saccharides based on the interaction of boronic acid and amine." Journal of the Chemical Society, Chemical Communications, 1994. Link
-
Springsteen, G., & Wang, B. "A detailed examination of boronic acid-diol complexation." Tetrahedron, 2002. Link
-
Dowlut, M., & Hall, D. G. "An improved class of phenylboronic acid receptors for saccharides based on ortho-substituted arylboronic acids." Journal of the American Chemical Society, 2006. Link
-
Mulla, H. R., et al. "3-Methoxycarbonyl-5-nitrophenylboronic acid: high affinity diol recognition at neutral pH." Bioorganic & Medicinal Chemistry Letters, 2004. (Validates meta-substitution effects). Link
Sources
Comparative study of ortho, meta, and para amino-methyl phenylboronic acids
Executive Summary
The structural isomerism of (aminomethyl)phenylboronic acids (AMPBAs) dictates a binary divergence in performance. While the meta and para isomers behave as classical phenylboronic acids (PBAs) with high pKa values (~8.8), the ortho isomer possesses a unique intramolecular B–N interaction. This "ortho effect" dramatically shifts the Lewis acidity, enabling diol complexation at physiological pH (7.4). This guide analyzes these mechanistic differences to assist researchers in selecting the correct isomer for biosensing, drug delivery, and synthetic scaffolds.
Structural Dynamics: The B–N Interaction
The defining feature of this chemical family is the proximity of the Lewis basic amine to the Lewis acidic boron center.
The "Ortho Effect" (W-Type Interaction)
In (2-aminomethyl)phenylboronic acid (ortho-AMPBA) , the amine nitrogen is spatially positioned to donate its lone pair into the empty p-orbital of the boron atom. This forms an intramolecular dative bond (B←N), often referred to as a "W-type" interaction due to the shape of the chelating motif.
-
Mechanism: This interaction stabilizes the tetrahedral hybridization (
) of the boron atom. -
Consequence: The boron center becomes "pre-activated" or more susceptible to ionization by water/diols, effectively lowering the apparent pKa of the boronic acid moiety.
Meta and Para Topologies
In the 3- (meta) and 4- (para) isomers, the rigid phenyl spacer prevents intramolecular coordination. The boron and nitrogen centers act independently. The boron remains in its trigonal planar (
Physicochemical Performance Profile
The following data summarizes the critical differences in acidity and binding behavior. Note that pKa values can fluctuate based on ionic strength and solvent composition.
Table 1: Comparative Physicochemical Properties[1][2]
| Feature | Ortho-AMPBA | Meta-AMPBA | Para-AMPBA |
| Intramolecular Bond | Yes (B–N Dative) | No | No |
| Boronic Acid pKa | 5.2 – 6.8 (Low) | ~8.6 – 8.9 (High) | ~8.6 – 8.9 (High) |
| Dominant Geometry (pH 7.4) | Tetrahedral ( | Trigonal Planar ( | Trigonal Planar ( |
| Diol Binding (pH 7.4) | High Affinity | Negligible | Negligible |
| Solubility (Aq. Neutral) | Moderate (Zwitterionic character) | Low (Uncharged form dominates) | Low (Uncharged form dominates) |
Critical Insight: The ortho isomer's lower pKa means it exists significantly as the boronate anion at physiological pH (7.4). Since only the boronate anion binds sugars effectively, ortho-AMPBA is the only isomer suitable for non-enzymatic glucose sensing in blood without exogenous buffer modification.
Functional Application: Diol & Carbohydrate Sensing[3]
The primary application for AMPBAs is the reversible covalent binding of 1,2- and 1,3-diols (sugars, catechols).
Mechanism of Action
Binding occurs via the formation of a cyclic boronate ester. This process releases two water molecules and is pH-dependent.
Performance Comparison
-
Ortho-AMPBA: The intramolecular B–N bond acts as a "built-in base." When a sugar binds, the B–N bond may break to accommodate the diol, or the amine may protonate to stabilize the anionic boronate ester via an ion-pair interaction. This allows for high binding constants (
) with glucose and fructose at neutral pH. -
Meta/Para-AMPBA: These require the solution pH to be above their pKa (>8.5) to convert the boron to its reactive anionic form. At pH 7.4, the
is too low for practical sensing applications.
Synthetic Utility: Suzuki-Miyaura Coupling[4][5][6]
For medicinal chemists utilizing these molecules as building blocks (scaffolds), the reactivity profile in Palladium-catalyzed cross-coupling differs.
-
Catalyst Poisoning: The free primary amine in all three isomers can coordinate to Pd(II) species, potentially poisoning the catalyst. Recommendation: Use Boc-protected derivatives or add a Lewis acid additive.
-
Steric Hindrance (Ortho): The ortho substituent imposes significant steric bulk. While this slows down the oxidative addition step, it can be exploited for atroposelective synthesis (creating axially chiral biaryls) if the other coupling partner is also hindered.
-
Transmetallation: The intramolecular B–N coordination in the ortho isomer can retard the transmetallation step, as the boron orbital is occupied. Higher temperatures or specific ligands (e.g., SPhos, XPhos) are often required to drive the reaction compared to meta or para isomers.
Experimental Protocol: Potentiometric pKa Determination
To validate the specific isomer you are working with, you must determine its acid dissociation constant. The following protocol is designed to be self-validating.
Materials
-
Analyte: 50 mg of AMPBA isomer.
-
Titrant: 0.1 M NaOH (standardized).
-
Solvent: Carbonate-free distilled water (degassed).
-
Ionic Strength Adjuster: 0.1 M KCl.
-
Equipment: pH meter with glass electrode (calibrated at pH 4.0, 7.0, 10.0).
Workflow
-
Solution Prep: Dissolve the AMPBA in 50 mL of 0.1 M KCl. If solubility is an issue (meta/para), add <5% DMSO, but note this will slightly shift the measured pKa.
-
Acidification: Lower the pH to ~2.0 using HCl. This ensures the amine is fully protonated (
) and the boronic acid is neutral. -
Titration: Titrate with 0.1 M NaOH in small increments (50
L). Record pH after stabilization (drift < 0.01 pH/min). -
Data Analysis: Plot pH vs. Volume of NaOH.
-
Ortho: Look for two inflection points. The first (lower pH) often corresponds to the boronic acid ionization (facilitated by the amine).
-
Meta/Para: The amine deprotonation and boronate formation may overlap or occur at higher pH (>8.5). Use the Bjerrum plot method or Henderson-Hasselbalch equation to extract pKa values.
-
Visualizations
Diagram 1: Structural Isomerism & The B-N Interaction
This diagram illustrates the "W-type" interaction present only in the ortho isomer and its equilibrium with the solvent-inserted tetrahedral form.
Caption: The ortho isomer (left) spontaneously forms a stabilized tetrahedral intermediate via B-N bonding, unlike meta/para isomers (right).
Diagram 2: Experimental Workflow for pKa Validation
A self-validating loop for determining the acidity constants.
Caption: Step-by-step potentiometric titration workflow to distinguish ortho isomers from meta/para based on pKa shifts.
References
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James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on phenylboronic acid. Angewandte Chemie International Edition, 35(17), 1910–1922. Link
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Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205–11209. Link
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Collins, B. E., et al. (2006). A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system. Journal of the American Chemical Society, 128(20), 6790-6791. Link
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Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society, 128(13), 4226–4227. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
X-ray crystallography data for (3-((Dipropylamino)methyl)phenyl)boronic acid structure confirmation
An In-Depth Guide to the Structural Confirmation of (3-((Dipropylamino)methyl)phenyl)boronic acid: A Comparative Analysis
For researchers engaged in the synthesis of novel chemical entities, particularly for applications in drug development and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement. This compound is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds[1]. Its precise three-dimensional structure, including bond lengths, angles, and intermolecular interactions, dictates its reactivity and potential biological activity. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on the definitive method of single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices and present detailed protocols to ensure scientific integrity.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which the precise positions of atoms can be inferred. This allows for the absolute confirmation of covalent connectivity, bond lengths, bond angles, and the packing of molecules in the solid state. For boronic acids, SCXRD is particularly powerful as it can reveal the planar or near-planar geometry of the C-B(OH)₂ group and detail the extensive hydrogen-bonding networks that are characteristic of this class of compounds[2][3].
While a public crystal structure for the exact title compound is not available, extensive crystallographic data exists for closely related analogs, such as 3-aminophenylboronic acid monohydrate[4][5]. This data provides a robust framework for predicting the structural features of our target molecule. We anticipate that this compound will form centrosymmetric dimers in the solid state, linked by strong O-H···O hydrogen bonds between the boronic acid moieties, a common structural motif for phenylboronic acids[2][6].
Experimental Workflow: From Powder to Structure
The logical flow for obtaining a crystal structure is a multi-step process that demands careful execution. The diagram below outlines the critical path from sample reception to final structural validation.
Caption: High-level workflow for single-crystal X-ray diffraction analysis.
A Multi-Faceted Approach: Complementary Analytical Techniques
While SCXRD provides the ultimate structural proof, it is contingent on obtaining high-quality crystals, which is not always feasible. Therefore, a combination of spectroscopic and spectrometric techniques is essential for a comprehensive analysis. These methods not only support the eventual crystal structure but can also serve as the primary means of characterization when crystallization fails.
The relationship between these techniques is hierarchical and complementary. Mass spectrometry provides the foundational molecular formula, NMR spectroscopy builds the covalent framework, and IR spectroscopy confirms the presence of key functional groups. SCXRD then validates this entire picture with atomic-level precision.
Caption: Interrelation of analytical techniques for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the structure of a molecule in solution.
-
¹H NMR: This provides information on the number and environment of hydrogen atoms. For our target molecule, we would expect to see distinct signals for the aromatic protons, the benzylic methylene (-CH₂-) protons, and the propyl (-CH₂CH₂CH₃) groups. Integration of these signals will confirm the relative number of protons in each environment.
-
¹³C NMR: This technique maps the carbon skeleton of the molecule, confirming the presence of the substituted phenyl ring and the aliphatic side chain.
-
¹¹B NMR: This is particularly diagnostic for boronic acids. The boron atom's chemical shift is highly sensitive to its coordination environment (trigonal planar sp² vs. tetrahedral sp³). A characteristic chemical shift in the range of 19-30 ppm would be expected for the sp²-hybridized boronic acid[7][8].
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy. For boronic acids, analysis can sometimes be complicated by dehydration or the formation of cyclic boroxine trimers in the gas phase[9]. Using soft ionization techniques like Electrospray Ionization (ESI) can help to observe the intact molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
O-H stretching: A broad band around 3200-3600 cm⁻¹, indicative of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
B-O stretching: A strong band around 1350 cm⁻¹.
-
C-N stretching: Around 1100-1200 cm⁻¹.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive; the "gold standard" for structural proof[10][11]. | Requires high-quality single crystals, which can be difficult to grow; provides solid-state structure only. |
| Nuclear Magnetic Resonance (NMR) | Covalent connectivity, molecular skeleton, proton/carbon environments, solution-state structure. | Provides rich structural detail in solution; non-destructive; ¹¹B NMR is specific for boron environment[7]. | Does not provide information on bond lengths/angles or crystal packing; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with HRMS). | High sensitivity; confirms elemental composition[12]. | Provides no information on connectivity; boronic acids can fragment or form adducts, complicating interpretation[9][13]. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, B-O). | Fast, simple, and inexpensive. | Provides limited structural information; primarily used for confirmation of functional groups. |
Detailed Experimental Protocols
Protocol 1: Crystallization of this compound
Objective: To grow single crystals suitable for SCXRD analysis.
Causality: The choice of solvent is critical. Boronic acids have moderate polarity. A solvent system that allows the compound to dissolve when warm but causes it to slowly precipitate upon cooling or solvent evaporation is ideal. Vapor diffusion is a gentle method that promotes the slow growth of well-ordered crystals.
Materials:
-
Purified this compound (>98% purity).
-
Solvent candidates: Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane.
-
Small vials (2 mL) and a larger jar for the vapor diffusion chamber.
Procedure:
-
Solubility Screening: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents. Identify a solvent in which the compound is soluble and a less polar "anti-solvent" in which it is insoluble (e.g., soluble in methanol, insoluble in hexane).
-
Setup (Slow Evaporation): Dissolve 10-20 mg of the compound in a minimal amount of a suitable single solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area for several days.
-
Setup (Vapor Diffusion): a. Dissolve 10-20 mg of the compound in 0.5 mL of the primary solvent (e.g., methanol) in a small, open vial. b. Place this vial inside a larger, sealed jar containing 2-3 mL of the anti-solvent (e.g., hexane). c. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals (clear, well-defined facets) have formed, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen for transport to the diffractometer[14].
Protocol 2: NMR Sample Preparation and Analysis
Objective: To acquire ¹H, ¹³C, and ¹¹B NMR spectra.
Materials:
-
This compound (~10 mg).
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR tube.
Procedure:
-
Dissolve ~10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum. This may require a longer acquisition time.
-
Acquire a ¹¹B spectrum. This requires tuning the spectrometer to the boron frequency. A solution of BF₃·OEt₂ can be used as an external reference.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To confirm the molecular formula.
Materials:
-
This compound (~1 mg).
-
HPLC-grade solvent (e.g., Methanol or Acetonitrile).
-
Microcentrifuge tube.
Procedure:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in the chosen solvent.
-
Infuse the sample directly into the mass spectrometer using an ESI source in positive ion mode.
-
Acquire the spectrum over a suitable mass range (e.g., m/z 100-500).
-
Identify the protonated molecular ion [M+H]⁺. The measured m/z should be compared to the theoretical exact mass for C₁₃H₂₃BNO₂⁺. The difference should be less than 5 ppm.
Conclusion
The structural confirmation of this compound requires a synergistic application of modern analytical techniques. While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the structural puzzle, single-crystal X-ray diffraction remains the only technique that delivers an unambiguous, three-dimensional view of the molecule. The protocols and comparative data presented in this guide offer researchers a robust framework for achieving confident structural characterization, ensuring the integrity of their synthetic work and enabling further progress in their research and development endeavors.
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Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]
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Toso, R. D., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1128-1133. [Link]
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Vega, A., et al. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1260. [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7575-7577. [Link]
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Luedtke, A. J., et al. (2019). Boronic acid-modified nucleoside – synthesis and structural characterisation in the solid state. Mitochondrial DNA Part B, 4(2), 2734-2741. [Link]
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Michalski, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124510. [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]
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De la Torre, B. G., & Albericio, F. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1957-1963. [Link]
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A Head-to-Head Technical Benchmarking of (3-((Dipropylamino)methyl)phenyl)boronic acid for Advanced Analyte Sensing
A Senior Application Scientist's Guide to Performance, Selectivity, and Commercial Viability
For correspondence:
Abstract
In the landscape of synthetic receptors, boronic acids have emerged as a versatile class of compounds for the selective recognition of diol-containing molecules, a characteristic structural motif in a plethora of biologically significant analytes such as saccharides and catecholamines. This guide presents a comprehensive technical benchmark of a novel sensor candidate, (3-((Dipropylamino)methyl)phenyl)boronic acid, against established commercial boronic acid sensors. We delve into the fundamental principles of boronic acid-based sensing, followed by a rigorous, data-driven comparison of key performance metrics including binding affinity, selectivity, and response kinetics. Detailed experimental protocols are provided to ensure reproducibility and to serve as a foundational framework for researchers and drug development professionals seeking to evaluate and implement advanced sensing technologies.
Introduction: The Power and Nuance of Boronic Acid Sensors
Boronic acids reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters.[1] This covalent interaction is the linchpin of boronic acid-based sensors. The formation of the boronate ester can modulate the electronic properties of the molecule, leading to a detectable change in fluorescence or color.[2] The key to a successful boronic acid sensor lies in the intelligent design of the molecule to amplify this change upon binding to a target analyte.
The subject of our investigation, this compound, features a phenylboronic acid recognition moiety appended with a dipropylaminomethyl group. The tertiary amine in this structure is not merely a synthetic handle; it is a critical component that can influence the Lewis acidity of the boron center, and consequently, the pKa of the boronic acid.[3] This, in turn, dictates the optimal pH for diol binding and the overall sensitivity of the sensor.[4]
This guide will benchmark this compound against two classes of commercial sensors: a leading fluorescent glucose sensor technology and a representative colorimetric dopamine sensor.
The Contenders: A Profile of the Subject and Commercial Benchmarks
This compound: The Challenger
This compound is a structurally intriguing candidate for sensing applications. The meta-position of the aminomethyl group, relative to the boronic acid, is hypothesized to provide a unique electronic environment that could fine-tune its binding affinity and selectivity for various diols. The dipropyl groups offer increased steric bulk and hydrophobicity compared to the more common dimethyl or diethyl analogs, which may influence its interaction with analytes and its solubility in different media.
Commercial Benchmark 1: Fluorescent Glucose Sensor (Inspired by Senseonics Eversense® CGM Technology)
The Senseonics Eversense® Continuous Glucose Monitoring (CGM) system represents the pinnacle of commercial boronic acid sensor technology.[5][6] This implantable sensor utilizes a fluorescent, boronic acid-containing polymer that exhibits a change in fluorescence intensity upon binding to glucose.[7] The long-term stability of this system, approved for up to six months of continuous use, is a testament to the robustness of this sensing paradigm.[5][6] For the purpose of this guide, we will consider a representative monomer of such a system, a fluorescently tagged aminophenylboronic acid, as our commercial benchmark for glucose sensing.
Commercial Benchmark 2: Colorimetric Dopamine Sensor
While a single dominant commercial boronic acid sensor for dopamine is less established than for glucose, several commercial kits and research-grade sensors utilize the principle of boronic acid-catechol binding for colorimetric or electrochemical detection.[8] These sensors often rely on the aggregation of nanoparticles or a change in the absorbance spectrum of a dye upon the formation of a boronate ester with dopamine.[9] We will benchmark against a representative commercially available 3-aminophenylboronic acid, a common building block in such sensors, in a colorimetric assay format.[10]
Head-to-Head Performance Evaluation: A Data-Driven Comparison
To provide a quantitative and objective comparison, we will evaluate the following key performance metrics for this compound and our commercial benchmarks.
Binding Affinity (Ka) and Dissociation Constant (Kd)
The binding affinity is a critical parameter that dictates the sensitivity of a sensor. A higher association constant (Ka) or a lower dissociation constant (Kd) indicates a stronger interaction between the sensor and the analyte. We will determine these constants using the well-established Alizarin Red S (ARS) competitive binding assay.[2]
Table 1: Comparative Binding Affinities (Ka in M⁻¹) at pH 7.4
| Sensor | Glucose | Fructose | Dopamine |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Commercial Fluorescent Glucose Sensor Analog | Typical Literature Value | Typical Literature Value | N/A |
| Commercial Colorimetric Dopamine Sensor (3-aminophenylboronic acid) | N/A | N/A | Typical Literature Value |
Note: The data for this compound is presented as hypothetical pending experimental validation. Literature values for similar aminophenylboronic acids suggest Ka values for glucose in the range of 10²-10³ M⁻¹ and for fructose in the range of 10³-10⁴ M⁻¹.[4]
Selectivity
A sensor's utility is heavily dependent on its ability to selectively bind to the target analyte in a complex mixture. We will assess the selectivity of our candidate sensor for glucose over other common monosaccharides (fructose and galactose) and for dopamine over structurally similar catechols and potential interferents.
Table 2: Selectivity Ratios (Ka_analyte / Ka_interferent) at pH 7.4
| Sensor | Glucose vs. Fructose | Dopamine vs. Ascorbic Acid |
| This compound | Hypothetical Data | Hypothetical Data |
| Commercial Fluorescent Glucose Sensor Analog | Typically >1 | N/A |
| Commercial Colorimetric Dopamine Sensor (3-aminophenylboronic acid) | N/A | Typically High |
Note: Phenylboronic acids generally exhibit a higher affinity for fructose than glucose due to the presence of the furanose form with cis-diols.[4] Achieving high selectivity for glucose is a significant challenge and a key area of innovation in sensor design.
Response Time
The kinetics of the binding and unbinding events determine the response time of the sensor. A rapid response is crucial for real-time monitoring applications. We will measure the time required to reach 90% of the maximum signal change upon addition of the analyte.
Table 3: Comparative Response Times (t₉₀ in seconds)
| Sensor | Analyte | Response Time (t₉₀) |
| This compound | Glucose | Hypothetical Data |
| This compound | Dopamine | Hypothetical Data |
| Commercial Fluorescent Glucose Sensor Analog | Glucose | < 60 |
| Commercial Colorimetric Dopamine Sensor (3-aminophenylboronic acid) | Dopamine | < 120 |
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the scientific integrity of this comparison, detailed, step-by-step methodologies for the key experiments are provided below.
Determination of Binding Affinity using the Alizarin Red S (ARS) Competitive Binding Assay
This assay is a robust and widely used method for determining the binding constants of boronic acids with diols.[2] It relies on the displacement of the fluorescent dye ARS from its complex with the boronic acid by the analyte of interest.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of Alizarin Red S in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare 10 mM stock solutions of this compound and the commercial boronic acid sensors in the same buffer.
-
Prepare 1 M stock solutions of glucose, fructose, and dopamine in the same buffer.
-
-
Determination of the Boronic Acid-ARS Binding Constant (K_ARS):
-
In a 96-well plate, add a fixed concentration of ARS (e.g., 50 µM).
-
Titrate with increasing concentrations of the boronic acid sensor.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronate complex.
-
Plot the inverse of the fluorescence change against the inverse of the boronic acid concentration to determine K_ARS.
-
-
Competitive Binding Assay:
-
Prepare solutions containing a fixed concentration of the boronic acid sensor and ARS (at a concentration that gives a significant fluorescence signal).
-
Titrate with increasing concentrations of the analyte (glucose, fructose, or dopamine).
-
Measure the decrease in fluorescence as the analyte displaces ARS from the boronic acid.
-
Calculate the binding constant (Ka) for the boronic acid-analyte interaction using the known K_ARS and the concentrations of the components.
-
Assessment of Selectivity
Selectivity is determined by comparing the binding affinities of the sensor for the target analyte versus potential interferents.
Protocol:
-
Perform the ARS competitive binding assay as described in section 4.1 for the target analyte and each of the potential interferents (e.g., fructose, galactose, ascorbic acid).
-
Calculate the selectivity ratio by dividing the binding constant of the target analyte by the binding constant of the interferent.
Mechanistic Insights and Structural Rationale
The performance of a boronic acid sensor is intrinsically linked to its molecular structure. The following diagrams illustrate the key mechanisms at play.
Figure 1: General sensing mechanism of a boronic acid-based sensor.
The formation of the cyclic boronate ester with a diol-containing analyte alters the electronic properties of the boronic acid, leading to a change in the optical signal.
Figure 2: Experimental workflow for benchmarking boronic acid sensors.
This workflow outlines the key steps for a comprehensive and comparative evaluation of boronic acid sensor performance.
Discussion and Future Outlook
This guide provides a framework for the systematic benchmarking of this compound against commercially relevant boronic acid sensors. The inclusion of a tertiary amine in the ortho or meta position to the boronic acid has been shown to enhance sensor performance by lowering the pKa of the boronic acid, making it more effective at physiological pH.[3] The unique dipropylamino substituent of our target molecule warrants a thorough investigation to elucidate its impact on binding affinity, selectivity, and kinetics.
The commercial success of the Senseonics Eversense® CGM system underscores the potential of boronic acid-based sensors for long-term, in-vivo monitoring.[5][6] For this compound to be considered a viable commercial candidate, it must demonstrate competitive, if not superior, performance in the key metrics outlined in this guide. Furthermore, factors such as synthetic accessibility, stability, and cytotoxicity will need to be addressed in future studies.
The field of boronic acid sensors is continually evolving, with ongoing research focused on improving selectivity for glucose, developing sensors for a wider range of clinically relevant analytes, and integrating these sensors into robust and user-friendly devices.[1][11] The systematic approach to benchmarking presented here will be invaluable for researchers and developers in this exciting and impactful field.
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- 4. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 5. pharmafile.com [pharmafile.com]
- 6. US FDA approves Senseonics’ Eversense E3 CGM system [medicaldevice-network.com]
- 7. integrateddiabetes.com [integrateddiabetes.com]
- 8. mdpi.com [mdpi.com]
- 9. pH-Dependent discriminative detection of catecholamine neurotransmitters using 4-boronobenzoic acid functionalized plasmonic silver nanoparticles as a colorimetric probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (3-((Dipropylamino)methyl)phenyl)boronic Acid
For researchers at the forefront of drug discovery and development, the synthesis and application of novel molecules like (3-((Dipropylamino)methyl)phenyl)boronic acid are routine. However, the lifecycle of these critical reagents extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and field-proven best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary hazards associated with aminophenylboronic acid derivatives include:
-
Skin Irritation (H315) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319) : Causes serious eye irritation.[1]
-
Respiratory Irritation (H335) : May cause respiratory irritation if inhaled as a dust.[1]
-
Harmful if Swallowed (H302) : Acute oral toxicity is a potential concern.
Given these hazards, this compound must be handled as hazardous waste . Under no circumstances should it or its containers be disposed of in regular trash or flushed down the drain.
Table 1: Hazard Profile of Structurally Similar Aminophenylboronic Acids
| Hazard Statement | GHS Classification | Common Precautionary Response |
| H315: Causes skin irritation | Skin Irritation, Category 2 | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| H302: Harmful if swallowed | Acute toxicity (Oral), Category 4 | P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. |
Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of dust. The following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.
-
Protective Clothing : A fully fastened laboratory coat.
-
Footwear : Closed-toe shoes.
Spill Management Protocol
Accidental spills must be managed immediately and safely.
For Solid Spills:
-
Evacuate : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the chemical fume hood is operating correctly.
-
Contain : Gently cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent dust from becoming airborne.
-
Collect : Carefully sweep the material into a designated, sealable container for hazardous waste. Avoid creating dust.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste.
-
Report : Inform your supervisor and your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Segregation and proper labeling are critical to ensure safe handling and disposal by EHS professionals.
A Note on Chemical Neutralization: While the neutralization of simple acids and bases is a common laboratory practice, it is not recommended for this compound without a specific, validated procedure. The presence of both a weakly acidic boronic acid group and a basic aminomethyl group creates a more complex chemical nature. Attempting neutralization without a full understanding of the reaction could lead to unintended and potentially hazardous byproducts. Therefore, the most prudent and safest approach is collection for professional disposal.
Unused or Expired Solid Compound
-
Original Container : Whenever possible, keep the compound in its original, clearly labeled container.
-
Labeling for Disposal : If not in the original container, or if the original label is damaged, use a hazardous waste label. Clearly write the full chemical name: "this compound" and its CAS number (1332503-87-3).[2]
-
Secure Closure : Ensure the container is tightly sealed.
-
Segregation : Store the waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Request Pickup : Contact your institution's EHS department to arrange for the pickup and final disposal of the waste.
Contaminated Solid Waste
This category includes items such as used weighing papers, contaminated gloves, and absorbent materials from spill cleanups.
-
Collection : Place all contaminated solid materials into a designated, sealable container or a heavy-duty plastic bag clearly marked for solid hazardous waste.
-
Labeling : Label the container with "Hazardous Waste" and list the chemical contaminant: "this compound".
-
Storage and Pickup : Store and arrange for pickup as described for the solid compound.
Solutions and Liquid Waste
This includes reaction mixtures or solutions used for rinsing glassware.
-
Waste Stream Segregation : Do not mix boronic acid waste with other waste streams, particularly those containing strong acids, bases, or oxidizers.
-
Collection Container : Collect all solutions containing the compound in a designated, sealable, and chemically compatible container for liquid hazardous waste. Use a funnel to prevent spills.
-
Labeling : Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of the boronic acid.
-
Storage and Pickup : Store the sealed container in secondary containment (such as a chemical-resistant tray) within a designated satellite accumulation area. Arrange for pickup through your EHS department.
Empty Container Disposal
-
Initial Rinse : The first rinse of a container that held this compound must be collected as liquid hazardous waste.
-
Subsequent Rinses : Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific requirements.
-
Defacing : Once thoroughly rinsed and completely dry, obliterate or deface the original label on the container.
-
Final Disposal : The clean, defaced container can then typically be disposed of in the appropriate laboratory glass or plastic recycling stream.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By adhering to these protocols, researchers can ensure that the final step in the lifecycle of this compound is conducted with the same level of precision and care as its application in the laboratory, thereby protecting personnel, the environment, and upholding the highest standards of scientific practice.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
Sources
Personal protective equipment for handling (3-((Dipropylamino)methyl)phenyl)boronic acid
Topic: Personal protective equipment for handling (3-((Dipropylamino)methyl)phenyl)boronic acid Audience: Researchers, scientists, and drug development professionals.
Executive Safety Assessment
Compound Identity: this compound CAS: 1332503-87-3 Physical State: Solid (White to off-white powder) Core Hazards: Irritant (Skin/Eye/Respiratory) | Acute Toxicity (Oral)
As a Senior Application Scientist, I advise treating this reagent not merely as a generic organic solid, but as a functionalized Lewis acid-base hybrid . The presence of the dipropylamino group (a tertiary amine) confers basicity and lipophilicity, increasing its potential for skin absorption compared to simple phenylboronic acid. Simultaneously, the boronic acid moiety is reactive toward diols (including biological carbohydrates) and can dehydrate to form boroxines.
Immediate Action Required:
-
Engineering Control: Handle exclusively within a certified chemical fume hood.
-
Respiratory Limit: Do not expose to open air outside of containment; the H335 (Respiratory Irritation) designation is critical due to the amine functionality.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide overlapping layers of protection (redundancy) against the specific physicochemical properties of the compound.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 or EN 166) | Standard safety glasses are insufficient. The amine functionality is caustic to mucous membranes; dust ingress causes severe irritation (H319). |
| Dermal (Hand) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) | Permeation Defense: The lipophilic dipropyl chain facilitates skin interaction. Double gloving prevents micro-breaches during weighing/transfer. Latex is not recommended due to poor organic solvent resistance during cleanup. |
| Dermal (Body) | Lab Coat (Cotton/Poly Blend) + Tyvek® Sleeves | Boronic acids are "sticky" solids. Disposable sleeves prevent migration of the powder onto wrists and street clothes during spatula transfers. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary Defense: Engineering controls are superior to respirators. Use N95/P100 only if weighing outside a hood (strongly discouraged). |
Operational Workflow: The "Zero-Exposure" Protocol
This protocol minimizes the "dust cloud" effect common with low-density boronic acid powders.
Phase A: Preparation & Weighing
-
Static Elimination: Boronic acids are prone to static charge. Use an ionizing bar or anti-static gun on the weigh boat before dispensing.
-
The "Tunnelling" Technique:
-
Do not pour from the bottle.
-
Insert a long-neck spatula deep into the container.
-
Withdraw slowly to prevent turbulent air from displacing surface powder.
-
-
Solvent Dampening: If possible, pre-weigh the solvent in the reaction vessel. Add the solid directly to the liquid to immediately suppress dust generation.
Phase B: Reaction Monitoring
-
TLC/HPLC Handling: When spotting TLC plates, remember that the dipropylamino group may cause streaking on silica due to interaction with acidic silanols. Add 1% Triethylamine (Et3N) to your eluent to ensure accurate Rf values and prevent "ghost" spots that might be mistaken for decomposition.
Phase C: Decontamination
-
Hydrolysis Strategy: Boronic acids can persist on surfaces.
-
Step 1: Wipe surface with a dry paper towel to remove bulk solid.
-
Step 2: Clean with 70% Ethanol or Isopropanol. The alcohol helps solubilize the lipophilic amine tail, while the water aids in lifting the polar boronic acid head.
-
Waste Disposal & Neutralization
Critical Directive: Do NOT dispose of via sink drains. Boron compounds are strictly regulated in municipal water treatment systems due to phytotoxicity.
Disposal Decision Logic
Figure 1: Decision logic for the compliant disposal of amino-boronic acid waste streams.
Protocol:
-
Solids: Collect all weigh boats, contaminated gloves, and paper towels in a dedicated solid waste drum. Label as "Toxic Solid, Organic (Contains Boron)."
-
Liquids: Dissolve excess reagent in a combustible solvent (e.g., acetone or ethanol) and place in the "Organic Solvents" waste stream for incineration.
Emergency Response (First Aid)
-
Inhalation: Move to fresh air immediately. The amine component acts as a respiratory irritant (H335). If wheezing occurs, medical attention is mandatory.
-
Eye Contact: Flush with water for 15 minutes .[1][2] Note: Do not use acidic neutralizing eye washes; the boronic acid is already slightly acidic, and the amine is basic—neutral water is the safest buffer.
-
Skin Contact: Wash with soap and water.[1][2][3] Avoid using organic solvents (acetone/DCM) on skin, as they will dissolve the lipophilic alkyl chains of the molecule and drive it deeper into the dermis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56608518, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link][5]
-
Hall, D. G. (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Context on Boronic Acid Stability and Handling).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
